15(R)-15-methyl Prostaglandin A2
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,12-14,16-18,25H,3-4,6,8-11,15H2,1-2H3,(H,23,24)/b7-5-,16-14+/t17-,18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBXYYKXJUBAJX-ULDSDQABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
15(R)-15-methyl Prostaglandin A2: A Technical Guide to its Discovery and Synthesis
Abstract
This technical guide provides a comprehensive overview of 15(R)-15-methyl Prostaglandin (B15479496) A2, a synthetic prostaglandin analog. While its discovery is linked to its emergence as an impurity in the manufacturing of Arbaprostil (15(R)-15-methyl Prostaglandin E2), its unique structure warrants a detailed exploration of its potential synthesis and biological activity. This document outlines a plausible synthetic route based on the successful total synthesis of the closely related (15R)-Prostaglandin A2. Detailed experimental protocols for key reactions, quantitative data, and proposed signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Discovery and Identification
The discovery of 15(R)-15-methyl Prostaglandin A2 is not documented as a result of a targeted research effort for its specific biological activities. Instead, it has been identified as a potential impurity in the commercial production of Arbaprostil, which is the 15(R)-15-methyl analog of Prostaglandin E2.[1][2] Arbaprostil was developed for its cytoprotective properties.[2] The pharmacology and EP receptor binding affinity for 15(R)-15-methyl PGA2 have not been extensively published, making it a subject of interest for further investigation.[1][2]
Proposed Total Synthesis
A dedicated total synthesis for this compound has not been reported in the scientific literature. However, a plausible and efficient synthetic route can be proposed based on the recently developed total synthesis of (15R)-Prostaglandin A2.[3][4][5] The following sections detail the experimental protocols and quantitative data for the synthesis of this close structural analog, which can be adapted to produce the 15-methyl derivative. The key modification would involve the use of a methylated ω-side chain precursor in the Mizoroki-Heck reaction.
Retrosynthetic Analysis
The proposed synthesis of this compound would likely follow a convergent strategy, similar to that of (15R)-PGA2. The core cyclopentenone ring with the α-chain would be constructed, followed by the coupling of the ω-chain.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Core Cyclopentenone
The synthesis of the key cyclopentenone intermediate starts from commercially available 2,5-dimethoxy-tetrahydrofuran. The detailed steps for the synthesis of the analogous intermediate for (15R)-PGA2 are provided below as a template.
Experimental Protocol:
-
Step 1: Synthesis of the Corey Aldehyde Precursor: A multi-step sequence starting from 2,5-dimethoxy-tetrahydrofuran is employed to generate the key enal intermediate. This involves an organocatalytic domino-aldol reaction.[3][4][5]
-
Step 2: Introduction of the α-side chain: A Wittig reaction is utilized to introduce the carboxylic acid-bearing side chain onto the cyclopentenone core.[3][4][5]
Introduction of the ω-Side Chain and Final Steps
The crucial step for the synthesis of 15(R)-15-methyl PGA2 would be the introduction of the methylated ω-side chain. This would be achieved via a Mizoroki-Heck reaction, a powerful tool for carbon-carbon bond formation.
Experimental Protocol:
-
Step 3: Mizoroki-Heck Reaction: The cyclopentenone intermediate is coupled with a vinyl bromide precursor of the ω-side chain. To synthesize the target molecule, this vinyl bromide would need to contain the 15-methyl group. The reaction is typically catalyzed by a palladium catalyst.[3][4][5]
-
Step 4: Deprotection and Oxidation: The protecting groups on the hydroxyl functions are removed, followed by an oxidation-decarboxylation sequence to yield the final Prostaglandin A2 analog.[3][4][5]
Quantitative Data for the Synthesis of (15R)-Prostaglandin A2
The following table summarizes the reported yields for the key steps in the synthesis of the analogous (15R)-Prostaglandin A2.[3][5] This data provides a benchmark for the proposed synthesis of the 15-methyl derivative.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Organocatalytic Domino-Aldol | 2,5-dimethoxy-tetrahydrofuran, α,β-unsaturated aldehyde | Proline catalyst, DMSO | Chiral cyclopentenone intermediate | ~70 |
| Wittig Reaction (α-chain) | Cyclopentenone intermediate, ylide | (Ph3P)2CH(CH2)3COOH·HBr, NaH, DMSO | α-chain attached intermediate | ~85 |
| Mizoroki-Heck Reaction (ω-chain) | α-chain intermediate, vinyl bromide | Pd(OAc)2, P(o-tol)3, Et3N, DMF, 80 °C | Protected (15R)-PGA2 | ~75 |
| Deprotection and Oxidation | Protected (15R)-PGA2 | 1. TBAF, THF; 2. Jones reagent | (15R)-Prostaglandin A2 | ~80 |
Proposed Signaling Pathway and Mechanism of Action
While the specific signaling pathway of this compound has not been elucidated, insights can be drawn from the known mechanisms of other prostaglandins, particularly Prostaglandin A2 and E2 analogs.
Prostaglandins typically exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[6] For instance, PGE2 interacts with four subtypes of EP receptors (EP1-EP4), which are coupled to different intracellular signaling cascades.
Recent studies on (15R)-Prostaglandin A2 have shown that it significantly reduces GABA-induced currents through GABA-A receptors, suggesting a potential modulatory role in neurotransmission.[3][4][5] This effect was not observed with the (15S)-epimer, highlighting the stereospecificity of the interaction. It is plausible that this compound could exhibit similar or enhanced activity at GABA-A receptors or interact with other prostanoid receptors.
Proposed General Prostaglandin Signaling
The following diagram illustrates a generalized signaling pathway for prostaglandins, which could be relevant for this compound.
Caption: A generalized prostaglandin signaling pathway.
Potential Interaction with GABA-A Receptors
The finding that (15R)-PGA2 modulates GABA-A receptors suggests a potential non-canonical signaling pathway for this class of prostaglandins.[3][4][5] This interaction could be allosteric, modifying the receptor's response to its endogenous ligand, GABA.
Caption: Proposed modulation of GABA-A receptor by 15(R)-15-methyl PGA2.
Conclusion
This compound represents an intriguing synthetic prostaglandin with potential for novel biological activities. While its discovery is tied to pharmaceutical manufacturing, the stereospecific bioactivity of its close analog, (15R)-PGA2, suggests that it may possess unique pharmacological properties, particularly in the modulation of neurotransmitter receptors. The proposed synthetic route, based on established methodologies, provides a clear path for its preparation and subsequent biological evaluation. Further research into the synthesis and pharmacology of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Acute inflammation reveals GABAA receptor‐mediated nociception in mouse dorsal root ganglion neurons via PGE 2 receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGE2 Modulates GABAA Receptors via an EP1 Receptor-Mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of (15R)- and (15S)-Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 15(R)-15-methyl Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(R)-15-methyl Prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2) is a synthetic analog of Prostaglandin A2 (PGA2). While the pharmacology and specific biological activities of 15(R)-15-methyl PGA2 are not extensively published, it is known to be a potential impurity in the commercial production of Arbaprostil, a synthetic prostaglandin E2 analog.[1] This guide provides a comprehensive overview of the known chemical structure and properties of 15(R)-15-methyl PGA2. Due to the limited specific data on this particular analog, this document also extrapolates potential biological activities and signaling pathways based on the well-documented effects of the parent compound, Prostaglandin A2 (PGA2).
Chemical Structure and Properties
15(R)-15-methyl PGA2 is characterized by a cyclopentenone ring and two side chains, with a methyl group at the C-15 position in the (R) configuration. This methylation is expected to increase the metabolic stability of the compound compared to its non-methylated counterpart.
Chemical Identifiers and Physical Properties
The known chemical and physical properties of 15(R)-15-methyl PGA2 are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 9-oxo-15R-hydroxy-15-methyl-prosta-5Z,10,13E-trien-1-oic acid | [1] |
| CAS Number | 96440-68-5 | [1] |
| Molecular Formula | C₂₁H₃₂O₄ | [1] |
| Molecular Weight | 348.5 g/mol | [1] |
| Canonical SMILES | CCCCC(C)(O)/C=C/C1C(=O)C=C(C/C=C\CCCC(=O)O)C1 | [1] |
| InChI Key | UEBXYYKXJUBAJX-ULDSDQABSA-N | [1] |
| Appearance | A solution in methyl acetate | [1] |
| UV max | 216 nm | [1] |
Solubility
| Solvent | Solubility | Reference |
| DMF | >75 mg/mL (from PGA1) | [1] |
| DMSO | >50 mg/mL (from PGA1) | [1] |
| Ethanol | >100 mg/mL (from PGA1) | [1] |
| PBS (pH 7.2) | >2.4 mg/mL (from PGA1) | [1] |
Potential Biological Activities and Signaling Pathways (Based on Prostaglandin A2)
While specific experimental data for 15(R)-15-methyl PGA2 is scarce, the biological activities of Prostaglandin A2 (PGA2) are well-documented. It is plausible that 15(R)-15-methyl PGA2 shares some of these activities, which primarily include anti-proliferative and pro-apoptotic effects in cancer cells. The following sections describe the known signaling pathways of PGA2.
Intrinsic Apoptotic Pathway
PGA2 has been shown to induce apoptosis in cancer cells through a direct interaction with mitochondria. This process is independent of the mitochondrial permeability transition pore and Bcl-2 family proteins. The key steps involve:
-
Direct Mitochondrial Interaction: PGA2 directly stimulates the mitochondrial outer membrane.
-
Cytochrome c Release: This interaction leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.
-
Caspase Activation: Released cytochrome c activates a caspase cascade, including caspase-9 and caspase-3, leading to the execution of apoptosis.[2]
This pathway highlights the thiol-reactivity of PGA2 as a pivotal aspect of its mechanism.[2]
p53-Dependent Apoptotic Pathway
In certain cancer cell lines, PGA2 can induce apoptosis through a p53-dependent mechanism. This pathway involves:
-
DNA-PK Activation: PGA2 treatment can lead to the activation of DNA-activated protein kinase (DNA-PK).
-
p53 Phosphorylation: Activated DNA-PK phosphorylates the tumor suppressor protein p53.
-
Transcriptional Induction: Phosphorylated p53 acts as a transcription factor, inducing the expression of pro-apoptotic target genes such as p21WAF1, PUMA, BAX, NOXA, and DR5.
-
Caspase Activation and Apoptosis: The upregulation of these genes, particularly the death receptor DR5, initiates the apoptotic cascade.[3]
Cell Cycle Arrest
PGA2 is also known to inhibit cell proliferation by inducing G1 cell cycle arrest. This is achieved by modulating the levels and activities of key G1 regulatory proteins:
-
Decrease in Cyclin D1 and Cdk4: PGA2 treatment leads to a reduction in the levels of cyclin D1 and cyclin-dependent kinase 4 (Cdk4).
-
Inhibition of Cdk2 Activity: The activity of Cdk2 is also significantly inhibited.
-
Upregulation of p21: This inhibition is associated with an increase in the expression of the Cdk inhibitor p21.
-
Rb Hypophosphorylation: Consequently, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, preventing entry into the S phase of the cell cycle.[4]
Experimental Protocols
Detailed experimental protocols for 15(R)-15-methyl PGA2 are not available in the published literature. However, standard assays used for prostaglandins (B1171923) can be adapted.
Cell Viability and Apoptosis Assays
-
Cell Lines: Human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) are commonly used.[5]
-
Treatment: Cells are seeded and allowed to attach overnight, then treated with various concentrations of the prostaglandin analog for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Assay for Cell Viability:
-
After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
-
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
-
Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added, and the cells are incubated in the dark.
-
Apoptotic cells are quantified by flow cytometry.[2]
-
-
Caspase Activity Assay:
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in PBS containing RNase A and PI.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin D1, Cdk4, p21, p53, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Synthesis of (15R)-PGA2
A total synthesis of (15R)-PGA2 has been reported, which could potentially be adapted for the synthesis of the 15-methyl analog.[7] The key steps of the reported synthesis include:
-
Organocatalytic domino-aldol reaction
-
Mizoroki-Heck reaction
-
Wittig reaction
-
Oxidation-decarboxylation sequence [7]
The endgame of the synthesis involves the deprotection of a silyl (B83357) ether and oxidation to form the α,β-unsaturated ketone of the cyclopentenone ring.[7]
Conclusion and Future Directions
15(R)-15-methyl PGA2 is a structurally defined prostaglandin analog with limited published pharmacological data. Based on the known activities of PGA2, it is hypothesized that 15(R)-15-methyl PGA2 may possess anti-proliferative and pro-apoptotic properties. The methyl group at the C-15 position is likely to confer increased metabolic stability, potentially enhancing its biological activity in vivo.
Future research should focus on elucidating the specific biological targets and signaling pathways of 15(R)-15-methyl PGA2. Investigating its effects on various cancer cell lines and in animal models of cancer would be crucial to determine its therapeutic potential. Furthermore, exploring its interactions with known prostaglandin receptors and other cellular targets will provide a more complete understanding of its mechanism of action. The synthesis of 15(R)-15-methyl PGA2 and its biological evaluation are warranted to explore its potential as a novel therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Enigma: A Technical Guide to the Biological Activity of 15(R)-15-methyl Prostaglandin A2
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins (B1171923), a class of lipid compounds derived from fatty acids, are pivotal signaling molecules in a vast array of physiological and pathological processes. While many prostaglandins have been extensively studied, the biological activities of some synthetic analogs remain largely uncharacterized. This technical guide delves into the current, albeit limited, understanding of 15(R)-15-methyl Prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2). Due to a scarcity of direct research on this specific compound, this document synthesizes information on its parent molecule, Prostaglandin A2 (PGA2), to infer potential biological roles and guide future research. We will explore the established signaling pathways of PGA2, its known effects on cellular processes, and contextualize the potential significance of the 15(R)-15-methyl modification. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this enigmatic prostaglandin analog.
Introduction to Prostaglandin A2 and its Analogs
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] Arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2, is converted to Prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, PGD2, and PGF2α.[1][2] Prostaglandin A2 (PGA2) is a cyclopentenone prostaglandin formed through the dehydration of PGE2.[3] These cyclopentenone prostaglandins, characterized by a reactive α,β-unsaturated carbonyl group in their cyclopentane (B165970) ring, often exhibit biological activities distinct from their precursors, which are not mediated by traditional G-protein coupled prostanoid receptors.[3]
The 15-methyl substitution, as seen in 15(R)-15-methyl PGA2, is a synthetic modification intended to increase metabolic stability and potentially alter receptor binding and biological activity. A notable example is 15(R)-15-methyl PGD2, a potent and selective agonist for the DP2 receptor.[4] However, the pharmacological profile of 15(R)-15-methyl PGA2 remains largely unpublished. It has been identified as a potential impurity in the production of arbaprostil (B1667587), which is 15(R)-15-methyl Prostaglandin E2.[5][6]
Biosynthesis of Prostaglandins
The synthesis of prostaglandins is a well-elucidated enzymatic cascade. The following diagram outlines the general pathway leading to the formation of various prostaglandins, including the precursor to PGA2.
Known Biological Activities of Prostaglandin A2
While data on 15(R)-15-methyl PGA2 is scarce, the biological activities of its parent compound, PGA2, have been investigated. PGA2 is known to influence fundamental cellular processes such as proliferation, apoptosis, and gene expression.
Induction of Apoptosis
A significant body of research highlights the pro-apoptotic effects of PGA2. Studies in HL-60 cells have shown that PGA2 can activate the intrinsic apoptotic pathway.[7] This process is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspases-9 and -3.[7] Notably, this action appears to be independent of the mitochondrial permeability transition pore and is not inhibited by anti-apoptotic BCL-2 family proteins or reactive oxygen species (ROS) scavengers.[7] It is suggested that the thiol-reactivity of the α,β-unsaturated carbonyl group in the cyclopentenone ring of PGA2 plays a crucial role in its direct interaction with mitochondria to induce apoptosis.[7]
The following diagram illustrates the proposed pathway for PGA2-induced apoptosis.
Regulation of Gene Expression and Cell Cycle
PGA2 has been shown to modulate the expression of genes involved in cell cycle regulation. For instance, in H1299 cells, PGA2 treatment leads to an induction of the cyclin-dependent kinase inhibitor p21.[8] This effect is, at least in part, mediated by the stabilization of p21 mRNA.[8]
Quantitative Data on Prostaglandin A2 Activity
The following table summarizes some of the reported concentrations of PGA2 used in in-vitro studies. It is important to note that these are for the parent compound and not the 15(R)-15-methyl analog.
| Cell Line | Assay | Concentration of PGA2 | Observed Effect | Reference |
| H1299 | Cell Proliferation | 45 µM | Inhibition of cell proliferation | [8] |
| H1299 | Gene Expression (Northern Blot) | 15-45 µM | Induction of p21 mRNA expression | [8] |
| H1299 | Protein Expression (Western Blot) | 45 µM | Increased p21 protein expression | [8] |
| HL-60 | Apoptosis Induction | Not specified | Induction of apoptosis | [7] |
Experimental Protocols
Detailed experimental protocols for studying the biological activity of prostaglandins are crucial for reproducible research. Below are generalized methodologies for key experiments cited in the context of PGA2 research. These protocols can serve as a template for future investigations into 15(R)-15-methyl PGA2.
Cell Viability and Proliferation Assay
-
Objective: To determine the effect of the prostaglandin on cell growth.
-
Methodology:
-
Seed cells (e.g., H1299) in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the prostaglandin analog or vehicle control.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable method, such as MTT, WST-1, or direct cell counting with a hemacytometer and trypan blue exclusion.
-
Quantify the results using a plate reader or by manual counting.
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the extent of apoptosis induced by the prostaglandin.
-
Methodology:
-
Treat cells with the prostaglandin analog or vehicle control for a specified duration.
-
Harvest both adherent and floating cells.
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blot Analysis for Protein Expression
-
Objective: To detect changes in the expression levels of specific proteins (e.g., p21, caspases) following treatment.
-
Methodology:
-
Treat cells with the prostaglandin analog.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The following diagram provides a general workflow for these experimental protocols.
Potential Significance and Future Directions
The biological activities of PGA2, particularly its pro-apoptotic and cell cycle-regulating properties, suggest that it and its analogs could be of interest in oncology research. The 15(R)-15-methyl modification in 15(R)-15-methyl PGA2 is expected to confer greater metabolic stability, which could be advantageous for therapeutic applications.
However, the lack of published data on the specific biological activities of 15(R)-15-methyl PGA2 represents a significant knowledge gap. Future research should focus on:
-
Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of 15(R)-15-methyl PGA2 is a critical first step.
-
In-Vitro Screening: A comprehensive in-vitro screening in various cell lines (e.g., cancer cell lines, immune cells) is necessary to elucidate its effects on cell viability, apoptosis, and inflammation.
-
Receptor Binding Assays: Determining if 15(R)-15-methyl PGA2 interacts with known prostanoid receptors or other cellular targets.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways activated or inhibited by this compound.
-
In-Vivo Studies: Should in-vitro studies show promise, evaluating the efficacy and safety of 15(R)-15-methyl PGA2 in animal models of disease.
Conclusion
15(R)-15-methyl Prostaglandin A2 is a synthetic prostaglandin analog with a currently undefined biological profile. Based on the activities of its parent compound, PGA2, it can be hypothesized to possess anti-proliferative and pro-apoptotic properties. The 15-methyl group may enhance its stability, making it a potentially interesting candidate for further investigation. This technical guide provides a framework for initiating research into this compound by summarizing the known biology of related molecules and outlining standard experimental approaches. Further empirical studies are essential to unravel the true biological activity and therapeutic potential of this compound.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric antisecretory activity of arbaprostil as affected by gastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 15(R)-15-methyl prostaglandin E2 (arbaprostil) on gastric secretion and various gastric lesions induced in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Elusive Mechanism of 15(R)-15-methyl PGA2: A Technical Guide Based on Structural Analogs
Executive Summary: This technical guide addresses the mechanism of action of 15(R)-15-methyl prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2). A thorough review of the current scientific literature reveals that the specific pharmacology and receptor binding affinities for this compound have not been published.[1] Consequently, this document provides an in-depth analysis of structurally related prostaglandins (B1171923) to postulate a hypothesized mechanism of action for 15(R)-15-methyl PGA2. By examining its parent compound, Prostaglandin A2 (PGA2), and a well-characterized analog with the same 15-methyl configuration, 15(R)-15-methyl PGD2, we can infer potential biological activities and signaling pathways relevant to researchers and drug development professionals.
Introduction: The Uncharacterized Analog
15(R)-15-methyl PGA2 is a synthetic analog of Prostaglandin E2 (PGE2) and may arise as an impurity in the production of Arbaprostil (15(R)-15-methyl PGE2).[1] Prostaglandins of the A-series are cyclopentenone prostaglandins, characterized by an α,β-unsaturated carbonyl group in the cyclopentane (B165970) ring.[2] This structural feature is known to confer biological activities that can be independent of traditional G protein-coupled prostanoid receptors.[2] The addition of a methyl group at the C-15 position, particularly in the (R) configuration, is known to increase metabolic stability and can dramatically alter receptor selectivity and potency, as seen in other prostaglandin series.[3]
Given the lack of direct experimental data, this guide will focus on the established mechanisms of two key comparators:
-
Prostaglandin A2 (PGA2): The parent molecule, to understand the foundational activity of the PGA2 structure.
-
15(R)-15-methyl PGD2: A potent and selective agonist for the DP2 receptor, to understand the impact of the 15(R)-methyl substitution.[3][4]
Analysis of Structurally Related Compounds
Prostaglandin A2 (PGA2): EP4 Receptor-Mediated Actions
PGA2 is a cyclopentenone prostaglandin formed from the dehydration of PGE2.[5] While many cyclopentenone prostaglandins act via receptor-independent pathways, recent research has identified the Prostaglandin E2 Receptor 4 (EP4) as a novel receptor for PGA2.[5]
Mechanism of Action: PGA2 enhances endothelial barrier function and provides protection against permeability caused by inflammatory agents like thrombin and lipopolysaccharide (LPS).[5] This cytoprotective effect is mediated through the EP4 receptor, a G protein-coupled receptor.[5]
Signaling Pathway: Activation of the EP4 receptor by PGA2 initiates a downstream signaling cascade involving:
-
Activation of Rap1/Rac1 GTPases.
-
Activation of Protein Kinase A (PKA).
-
Phosphorylation and stabilization of targets at cell adhesions and the cytoskeleton, including VE-cadherin, p120-catenin, ZO-1, cortactin, and VASP.[5]
-
Suppression of LPS-induced inflammatory signaling by inhibiting the NF-κB pathway.[5]
15(R)-15-methyl PGD2: A Potent and Selective DP2 Agonist
The introduction of a methyl group at the C-15 position in the (R) configuration creates a highly potent and selective agonist for the DP2 receptor (also known as CRTH2).[3][6] This is noteworthy because the natural (S) configuration at this position is significantly less active.[3][7] The DP2 receptor is a G protein-coupled receptor primarily involved in pro-inflammatory responses, particularly those involving eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s).[3][8][9]
Mechanism of Action: 15(R)-15-methyl PGD2 is a chemoattractant for eosinophils and induces their activation.[3][10] Its effects are mediated through the DP2 receptor, leading to downstream signaling that promotes cell migration and the expression of adhesion molecules.[3][7]
Signaling Pathway: Activation of the DP2 receptor by 15(R)-15-methyl PGD2 leads to:
-
Coupling with Gαi/o proteins.
-
Inhibition of adenylyl cyclase and a decrease in intracellular cAMP.
-
Mobilization of intracellular calcium (Ca2+).[11]
-
Activation of downstream effectors that result in actin polymerization, CD11b expression, and chemotaxis.[3][4]
Quantitative Data for Analog Compounds
The following tables summarize key quantitative data for the activities of PGA2 and 15(R)-15-methyl PGD2, which can serve as a benchmark for future studies on 15(R)-15-methyl PGA2.
Table 1: Activity of PGA2 on Endothelial Cells
| Parameter | Cell Type | Value | Effect |
|---|
| EC50 | Human Lung Microvascular Endothelial Cells | ~1 µM | Inhibition of thrombin-induced permeability increase |
Data derived from studies on PGA2's barrier-protective functions.[5]
Table 2: Potency of 15(R)-15-methyl PGD2 on Human Eosinophils
| Parameter | Assay | Value (EC50) |
|---|---|---|
| Potency | Eosinophil CD11b Expression | 1.4 nM |
| Potency | Eosinophil Actin Polymerization | 3.8 nM |
| Potency | Eosinophil Chemotaxis | 1.7 nM |
Data from Monneret et al. (2003) and other studies highlighting its high potency at the DP2 receptor.[3][4][10]
Hypothesized Mechanism of Action for 15(R)-15-methyl PGA2
Based on the structures and activities of its analogs, we can propose several potential mechanisms of action for 15(R)-15-methyl PGA2 that warrant experimental investigation.
1. Receptor-Mediated Pathways:
-
EP Receptor Activity: Like its parent compound PGA2, 15(R)-15-methyl PGA2 may act as an agonist at EP receptors, potentially EP4. The 15-methyl group would likely confer increased metabolic stability, potentially leading to more sustained signaling and enhanced cytoprotective or anti-inflammatory effects.
-
Lack of DP2 Activity: Despite the 15(R)-methyl group, significant activity at the DP2 receptor is unlikely. The cyclopentenone ring structure of the A-series prostaglandins is substantially different from the D-series, which is the primary determinant for DP receptor binding.
2. Receptor-Independent Pathways (Cyclopentenone Activity): The α,β-unsaturated carbonyl group in the PGA2 ring is an electrophilic center that can react with nucleophilic residues (like cysteine) in cellular proteins. This allows for receptor-independent signaling.
-
NF-κB Inhibition: 15(R)-15-methyl PGA2 could directly inhibit the NF-κB signaling pathway. This is a known mechanism for other cyclopentenone prostaglandins, which can covalently modify critical components like IκB kinase (IKK) or NF-κB subunits themselves, leading to potent anti-inflammatory effects.[12]
-
PPARγ Activation: Some cyclopentenone prostaglandins, particularly in the J-series (derived from PGD2), are known ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][12] It is plausible that 15(R)-15-methyl PGA2 could also interact with and activate PPARγ, thereby modulating gene transcription related to inflammation and metabolism.
-
Nrf2 Pathway Activation: Electrophilic compounds can activate the transcription factor Nrf2, which upregulates a suite of antioxidant and cytoprotective genes. This is a key mechanism for the protective effects of 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) in models of acute lung injury.[13] 15(R)-15-methyl PGA2 may share this activity.
Experimental Protocols to Elucidate the Mechanism
To validate the hypothesized mechanisms, the following experimental approaches, adapted from studies on related prostaglandins, are recommended.
Receptor Binding and Activation Assays
-
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity of 15(R)-15-methyl PGA2 for a panel of prostanoid receptors (EP1-4, DP1, DP2, etc.).
-
Methodology: Prepare cell membrane fractions from cell lines overexpressing a specific prostanoid receptor (e.g., HEK293 cells). Incubate the membranes with a known radiolabeled ligand (e.g., [3H] PGE2 for EP receptors) in the presence of increasing concentrations of unlabeled 15(R)-15-methyl PGA2.
-
Analysis: Measure the displacement of the radioligand to calculate the inhibitory constant (Ki). A low Ki value would indicate high binding affinity.
-
-
Protocol: cAMP Measurement Assay
-
Objective: To assess functional receptor activation by measuring changes in the second messenger cAMP.
-
Methodology: Plate receptor-expressing cells and stimulate with varying concentrations of 15(R)-15-methyl PGA2. Following stimulation, lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit.
-
Analysis: Agonism at Gs-coupled receptors (like EP2, EP4, DP1) will increase cAMP, while agonism at Gi-coupled receptors (like EP3, DP2) will decrease forskolin-stimulated cAMP levels.
-
Cellular Functional Assays
-
Protocol: Eosinophil Chemotaxis Assay
-
Objective: To determine if 15(R)-15-methyl PGA2 induces eosinophil migration, a hallmark of DP2 agonism.
-
Methodology: Isolate human eosinophils from peripheral blood. Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a chemoattractant (15(R)-15-methyl PGA2) in the lower chamber and eosinophils in the upper chamber, separated by a microporous membrane. Incubate for 1-2 hours.
-
Analysis: Quantify the number of cells that have migrated to the lower chamber by cell counting or a colorimetric assay.
-
-
Protocol: NF-κB Reporter Assay
-
Objective: To measure the inhibitory effect on NF-κB transcriptional activity.
-
Methodology: Transfect a cell line (e.g., HeLa or RAW 264.7) with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene. Pre-treat cells with 15(R)-15-methyl PGA2 before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Analysis: Measure luciferase activity as a readout of NF-κB-dependent gene transcription. A dose-dependent decrease in luciferase signal would indicate inhibition of the pathway.
-
Conclusion and Future Directions
While the precise mechanism of action for 15(R)-15-methyl PGA2 remains to be experimentally defined, a strong hypothesis can be formulated based on its structural characteristics and the known pharmacology of its analogs. It is likely a metabolically stable cyclopentenone prostaglandin whose actions may be mediated through a combination of EP receptor agonism and receptor-independent pathways involving the covalent modification of key inflammatory and cytoprotective proteins like NF-κB and Nrf2.
Future research should prioritize comprehensive receptor screening and functional assays to determine its binding profile and cellular effects. Elucidating its mechanism will clarify its potential as a cytoprotective or anti-inflammatory agent and provide valuable insights into the structure-activity relationships of synthetic prostaglandins.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Effects of prostaglandin D2, 15-deoxy-Delta12,14-prostaglandin J2, and selective DP1 and DP2 receptor agonists on pulmonary infiltration of eosinophils in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of 15-deoxy delta(12,14) prostaglandin J2 and Nrf2 pathways in protection against acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to 15(R)-15-methyl Prostaglandin A2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The pharmacology and receptor binding affinity for 15(R)-15-methyl Prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2) have not been extensively published.[1][2] This guide provides a comprehensive overview of the known information regarding this compound, alongside a detailed exploration of the signaling pathways of closely related prostaglandins, namely Prostaglandin A2 (PGA2) and the well-characterized 15(R)-15-methyl Prostaglandin D2 (15(R)-15-methyl PGD2). By examining these related pathways, we can infer potential mechanisms of action for 15(R)-15-methyl PGA2, offering a foundational framework for future research and drug development.
Introduction to 15(R)-15-methyl Prostaglandin A2
This compound is a synthetic analog of Prostaglandin A2. It is known to be one of several impurities that can arise during the production of Arbaprostil [15(R)-15-methyl prostaglandin E2], a synthetic prostaglandin E2 analog developed for its cytoprotective activity.[1][2] While its direct biological activities and signaling mechanisms remain largely uncharacterized, understanding the pathways of its parent compound, PGA2, and its structural analog, 15(R)-15-methyl PGD2, provides valuable insights into its potential cellular effects.
The Signaling Landscape of Related Prostaglandins
Prostaglandins are a class of physiologically active lipid compounds that exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[3] This interaction initiates a cascade of intracellular events, leading to a diverse range of physiological responses.
The Prostaglandin A2 (PGA2) Signaling Pathway: A Potential Framework
Prostaglandin A2, the parent compound of 15(R)-15-methyl PGA2, has been shown to induce cellular effects through both receptor-mediated and direct intracellular actions.
-
Receptor-Mediated Signaling: Some studies suggest that PGA1 and PGA2 act as selective ligands for the EP2 and EP4 prostaglandin receptor subtypes. Activation of these receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase by the Gs alpha subunit of the associated G-protein.
-
Direct Intracellular Action: Research has indicated that PGA2 can activate the intrinsic apoptotic pathway through a direct interaction with mitochondria. This process involves the release of cytochrome c from the mitochondria, which subsequently activates a cascade of caspases, leading to programmed cell death.[4] This action appears to be independent of cell surface receptors and is influenced by the thiol-reactivity of PGA2.[4]
Based on this, a hypothetical signaling pathway for 15(R)-15-methyl PGA2 can be proposed, involving either EP receptor activation or direct mitochondrial interaction.
The 15(R)-15-methyl Prostaglandin D2 (PGD2) Signaling Pathway: A Well-Defined Analog
In contrast to the ambiguity surrounding 15(R)-15-methyl PGA2, its D-series counterpart, 15(R)-15-methyl PGD2, is a well-characterized, potent, and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[5] This receptor is a G-protein coupled receptor that signals through the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation of the CRTH2/DP2 receptor by 15(R)-15-methyl PGD2 is known to induce a variety of cellular responses, particularly in eosinophils, including chemotaxis, actin polymerization, and the expression of the cell surface marker CD11b.[5]
Quantitative Data and Experimental Protocols
While quantitative data for 15(R)-15-methyl PGA2 is unavailable, studies on 15(R)-15-methyl PGD2 provide valuable benchmarks for the potency of such methylated prostaglandins.
Quantitative Data for 15(R)-15-methyl PGD2 Activity
| Parameter | Cell Type | Value (EC50) | Reference |
| Eosinophil CD11b Expression | Human Eosinophils | 1.4 nM | [5] |
| Actin Polymerization | Human Eosinophils | 3.8 nM | [5] |
| Chemotaxis | Human Eosinophils | 1.7 nM | [5] |
| DP1-mediated cAMP increase | Human Platelets | >10 µM | [5] |
Key Experimental Protocols
The following are summaries of the methodologies used to obtain the quantitative data for 15(R)-15-methyl PGD2. These protocols can serve as a template for the characterization of 15(R)-15-methyl PGA2.
Eosinophil Isolation: Human eosinophils are typically isolated from the peripheral blood of healthy or allergic donors using methods such as negative selection with magnetic beads to achieve high purity.
Flow Cytometry for CD11b Expression:
-
Isolated eosinophils are incubated with varying concentrations of the test compound (e.g., 15(R)-15-methyl PGD2) for a specified time at 37°C.
-
The cells are then stained with a fluorescently labeled antibody specific for CD11b.
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
The EC50 value is calculated from the dose-response curve.
Actin Polymerization Assay:
-
Eosinophils are treated with the test compound.
-
At various time points, aliquots of the cell suspension are fixed and permeabilized.
-
The cells are then stained with a fluorescently labeled phalloidin, which binds to filamentous actin (F-actin).
-
The fluorescence intensity, proportional to the amount of F-actin, is measured by flow cytometry.
-
The EC50 is determined from the concentration-response data.
Chemotaxis Assay:
-
A chemotaxis chamber (e.g., a Boyden chamber) is used, with a porous membrane separating an upper and a lower well.
-
The lower well is filled with a solution containing the test compound at various concentrations.
-
A suspension of eosinophils is placed in the upper well.
-
The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
The number of migrated cells is quantified, typically by microscopy or a plate reader-based assay.
-
The EC50 for chemotaxis is calculated from the resulting dose-response curve.
Conclusion and Future Directions
The signaling pathways of this compound remain an open area for investigation. Based on the available data for related compounds, it is plausible that 15(R)-15-methyl PGA2 may act through EP receptors, similar to PGA2, or possess direct intracellular targets. The well-defined, high-potency signaling of 15(R)-15-methyl PGD2 via the CRTH2/DP2 receptor highlights the significant impact that methylation at the R-position of the 15th carbon can have on receptor selectivity and agonist activity.
Future research should focus on:
-
Receptor Binding Studies: To determine if 15(R)-15-methyl PGA2 binds to any of the known prostanoid receptors.
-
Second Messenger Assays: To measure changes in intracellular cAMP and calcium levels in response to 15(R)-15-methyl PGA2 treatment in various cell lines.
-
Functional Assays: To assess the effects of 15(R)-15-methyl PGA2 on cellular processes such as proliferation, apoptosis, and inflammation.
A thorough characterization of the signaling pathways of this compound will be crucial for understanding its potential physiological roles and for evaluating its therapeutic potential. The experimental frameworks outlined in this guide provide a clear path forward for these investigations.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Unraveling the Enigma of 15(R)-15-methyl PGA2: A Review of Available Data and Insights from Structurally Related Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the physiological role of 15(R)-15-methyl prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2). A comprehensive review of the scientific literature reveals a significant gap in our understanding of this specific prostaglandin analog. Currently, there is no published data detailing its pharmacology, receptor binding affinities, mechanism of action, or physiological effects. It is primarily identified as a potential impurity in the manufacturing of arbaprostil (B1667587), the 15(R)-15-methyl analog of PGE2.
Given the scarcity of information on 15(R)-15-methyl PGA2, this guide will provide a detailed overview of the well-characterized, structurally similar compound, 15(R)-15-methyl prostaglandin D2 (15(R)-15-methyl PGD2) . This analog is a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Understanding the physiological role and signaling pathways of 15(R)-15-methyl PGD2 may offer valuable insights for researchers investigating related prostaglandin compounds. Additionally, this guide will briefly touch upon recent findings regarding the non-methylated analog, (15R)-PGA2.
15(R)-15-methyl Prostaglandin A2: Current Knowledge
As of late 2025, the physiological role of 15(R)-15-methyl PGA2 remains uncharacterized in published scientific literature. Chemical suppliers note that its pharmacology and binding affinity for prostaglandin receptors have not been documented.[1][2] Its primary mention is as a potential impurity in the synthesis of arbaprostil (15(R)-15-methyl PGE2), a synthetic prostaglandin E2 analog.[1][2]
Recent research has explored the synthesis and biological activity of the parent compound, (15R)-PGA2 (the non-methylated form). A 2024 study reported that (15R)-PGA2 can significantly reduce GABA-induced currents through GABAA receptors, suggesting a potential role as a selective GABAA receptor modulator.[3][4][5] The (15S)-epimer did not exhibit this effect.[3][4][5]
15(R)-15-methyl Prostaglandin D2: A Potent DP2 Receptor Agonist
In stark contrast to its PGA2 counterpart, 15(R)-15-methyl PGD2 is a well-studied, metabolically stable synthetic analog of prostaglandin D2 (PGD2).[6][7] It is distinguished by its high potency and selectivity as an agonist for the DP2 (CRTH2) receptor, a G-protein-coupled receptor involved in inflammatory pathways.[6][7][8] The unnatural R-configuration at the 15-carbon position surprisingly confers greater potency at the DP2 receptor compared to the natural S-configuration.[8][9]
Physiological Role and Cellular Effects
15(R)-15-methyl PGD2 is primarily associated with pro-inflammatory responses, largely through its activation of the DP2 receptor on immune cells such as eosinophils, basophils, and T helper 2 (Th2) cells.[8][9]
Key physiological effects include:
-
Eosinophil and Basophil Activation: It is a potent chemoattractant for eosinophils and induces their activation, including CD11b expression and actin polymerization.[6][7][9]
-
Induction of Pulmonary Eosinophilia: In vivo studies in rats have demonstrated that 15(R)-15-methyl PGD2 can induce robust eosinophil infiltration into the lungs.[10]
-
Th2 Cell Chemotaxis: The DP2 receptor is expressed on Th2 cells, and its activation is involved in their migration.[8]
Due to its stability and selectivity, 15(R)-15-methyl PGD2 is considered a valuable research tool for investigating the physiological and pathological roles of the DP2 receptor in inflammatory diseases like asthma and allergic rhinitis.[8][9]
Quantitative Data on Biological Activity
The following table summarizes the key quantitative data for the biological activity of 15(R)-15-methyl PGD2, primarily in human eosinophils.
| Parameter | Cell Type/Assay | EC50 Value (nM) | Reference Compound | Reference EC50 (nM) | Reference |
| Eosinophil Chemotaxis | Human Eosinophils | 1.7 | PGD2 | 10 | [8] |
| Eosinophil CD11b Expression | Human Eosinophils | 1.4 | PGD2 | ~7-10 | [6][7] |
| Eosinophil Actin Polymerization | Human Eosinophils | 3.8 | PGD2 | ~15-20 | [6][7] |
| Platelet cAMP Increase (DP1 activity) | Human Platelets | >10,000 | PGD2 | - | [6][7] |
Signaling Pathway
Activation of the DP2 receptor by 15(R)-15-methyl PGD2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This pathway is distinct from the DP1 receptor, which couples to Gαs and increases intracellular cAMP.
The primary signaling events downstream of DP2 activation include:
-
Gαi Activation: Ligand binding leads to the dissociation of the Gαi subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Calcium Mobilization: The Gβγ dimer is thought to activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a key event in cellular activation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of 15(R)-15-methyl PGD2.
Eosinophil Chemotaxis Assay
This assay quantifies the directed migration of eosinophils towards a chemoattractant.
-
Cell Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation and negative selection with magnetic beads to achieve high purity.
-
Assay Setup: A multi-well chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Loading: Eosinophils are loaded into the upper wells, and various concentrations of 15(R)-15-methyl PGD2 are placed in the lower wells to create a chemotactic gradient.
-
Incubation: The chamber is incubated for a specified time (e.g., 60-90 minutes) at 37°C in a humidified incubator.
-
Quantification: The number of cells that have migrated through the membrane into the lower wells is counted, typically using a microscope or an automated cell counter. The results are expressed as the number of migrated cells or as a chemotactic index.
Flow Cytometry for CD11b Expression
This method is used to measure the upregulation of the cell surface activation marker CD11b on eosinophils.
-
Cell Preparation: Isolated eosinophils are washed and resuspended in a suitable buffer.
-
Stimulation: Cells are incubated with various concentrations of 15(R)-15-methyl PGD2 for a short period (e.g., 15-30 minutes) at 37°C.
-
Staining: The stimulated cells are then incubated with a fluorescently-labeled monoclonal antibody specific for human CD11b (e.g., FITC-anti-CD11b).
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each sample. An increase in MFI corresponds to an increase in CD11b expression.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium following receptor activation.
-
Cell Loading: Isolated immune cells (e.g., LAD2 mast cells or eosinophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the dye-loaded cells is recorded using a fluorometer or a flow cytometer.
-
Stimulation: 15(R)-15-methyl PGD2 is added to the cell suspension.
-
Data Recording: The change in fluorescence intensity over time is continuously recorded. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Analysis: The peak fluorescence intensity is used to quantify the magnitude of the calcium response.
Conclusion and Future Directions
While the physiological role of 15(R)-15-methyl PGA2 remains to be elucidated, the extensive characterization of its D-series analog, 15(R)-15-methyl PGD2, provides a robust framework for future investigations. The potent and selective agonism of 15(R)-15-methyl PGD2 at the DP2 receptor underscores the critical role of the prostaglandin scaffold in mediating inflammatory responses.
Future research should aim to:
-
Synthesize and purify 15(R)-15-methyl PGA2 to enable biological testing.
-
Conduct comprehensive receptor binding assays across the panel of prostanoid receptors (DP, EP, FP, IP, TP) to determine its binding profile.
-
Perform functional assays, such as those described in this guide, to assess its activity on various immune and non-immune cell types.
-
Investigate potential interactions with non-prostanoid receptors, drawing inspiration from the recent findings on (15R)-PGA2 and GABAA receptors.
Clarifying the biological activity of 15(R)-15-methyl PGA2 will not only fill a significant knowledge gap but also enhance our understanding of the structure-activity relationships that govern the diverse functions of prostaglandins (B1171923) in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Biochemicals - CAT N°: 10270 [bertin-bioreagent.com]
- 3. Total Synthesis of (15R)- and (15S)-Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (15R)‐ and (15S)‐Prostaglandin A2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of prostaglandin D2, 15-deoxy-Delta12,14-prostaglandin J2, and selective DP1 and DP2 receptor agonists on pulmonary infiltration of eosinophils in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
15(R)-Prostaglandin A2: A Novel Modulator of GABAA Receptor Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 15(R)-Prostaglandin A2 as a modulator of the γ-aminobutyric acid type A (GABAA) receptor. While the pharmacology of its 15-methyl analog, 15(R)-15-methyl Prostaglandin (B15479496) A2, in this context remains uncharacterized, the available data on 15(R)-PGA2 reveals a significant and stereoselective inhibition of GABAA receptor function. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these findings, and provides visual representations of the relevant signaling pathways and experimental workflows. This information serves as a critical resource for researchers and drug development professionals interested in the potential of prostaglandin analogs as a novel class of GABAA receptor modulators.
Introduction
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in a variety of neurological and psychiatric disorders. The receptor is a well-established target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and general anesthetics, which allosterically modulate receptor activity.
Prostaglandins are a class of lipid compounds derived from fatty acids that mediate a wide range of physiological effects through their interaction with specific G-protein coupled receptors. Recently, a novel and unexpected role for a prostaglandin analog in the modulation of GABAA receptors has been identified. Specifically, the total synthesis of (15R)- and (15S)-Prostaglandin A2 has revealed that the (15R)-epimer significantly reduces GABA-induced currents through GABAA receptors.[1][2][3] In contrast, the (15S)-epimer demonstrates no significant effect, highlighting a clear stereoselectivity for this interaction.[1][2][3] These findings suggest that (15R)-PGA2 may represent a novel scaffold for the development of selective GABAA receptor modulators.[1][2][3]
This guide will delve into the technical details of this discovery, providing the available quantitative data and the experimental methodologies employed.
Quantitative Data
The modulatory effect of 15(R)-Prostaglandin A2 on GABAA receptor function has been quantified using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant GABAA receptors. The data demonstrates a concentration-dependent inhibition of GABA-induced currents (I_GABA) by 15(R)-PGA2.
| Compound | Concentration (µM) | Modulation of I_GABA Amplitude (Mean ± S.E.M.) | Statistical Significance (P-value) |
| (15R)-Prostaglandin A2 | 10 | -15.2% ± 3.5% | P < 0.05 (*) |
| 30 | -28.9% ± 4.1% | P < 0.01 () | |
| 100 | -45.7% ± 5.3% | P < 0.01 () | |
| (15S)-Prostaglandin A2 | 10 | Not significant | P > 0.05 (n.s.) |
| 30 | Not significant | P > 0.05 (n.s.) | |
| 100 | Not significant | P > 0.05 (n.s.) |
Data extracted from bar graphs presented in Lackner et al., 2024.[1][2][3]
Experimental Protocols
The following is a detailed description of the key experimental protocol used to characterize the modulatory effects of 15(R)-PGA2 on GABAA receptors, based on standard methodologies for this type of study.
Heterologous Expression of GABAA Receptors in Xenopus laevis Oocytes
-
Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Oocytes are injected with a solution containing complementary RNA (cRNA) encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2s). This leads to the expression of functional GABAA receptors on the oocyte membrane.
-
Incubation: Injected oocytes are incubated in a nutrient-rich medium for 2-5 days to allow for receptor expression and insertion into the cell membrane.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Oocyte Placement and Perfusion: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., containing in mM: 90 NaCl, 1 KCl, 1 MgCl2, 1 CaCl2, and 5 Na-HEPES, pH 7.4).
-
Electrode Impalement: The oocyte is impaled with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (typically -60 to -80 mV).
-
GABA Application and Current Measurement: GABA is applied to the oocyte at a concentration that elicits a submaximal current response (e.g., EC10-EC20). The resulting inward chloride current (I_GABA) is recorded.
-
Compound Application: The test compound, 15(R)-PGA2, is co-applied with GABA to the oocyte. Any change in the amplitude of the GABA-induced current is recorded.
-
Data Analysis: The modulatory effect of the compound is quantified as the percentage change in the I_GABA amplitude in the presence of the compound compared to the control response with GABA alone. Concentration-response curves are generated to determine the potency of the modulator.
Visualizations
Signaling Pathway
Caption: GABAA receptor negative allosteric modulation by 15(R)-PGA2.
Experimental Workflow
Caption: Workflow for electrophysiological screening of GABAA receptor modulators.
Structure-Activity Relationship
Caption: Stereoselectivity of Prostaglandin A2 epimers at the GABAA receptor.
Conclusion and Future Directions
The discovery of 15(R)-Prostaglandin A2 as a negative allosteric modulator of the GABAA receptor opens a new avenue for the development of novel therapeutics. The stereoselective nature of this interaction provides a clear structure-activity relationship that can guide future medicinal chemistry efforts. While the current data is compelling, further research is necessary to fully characterize the pharmacological profile of this and related compounds.
Key future research directions include:
-
Investigation of 15(R)-15-methyl Prostaglandin A2: It is imperative to determine if the 15-methyl substitution enhances or alters the modulatory activity at the GABAA receptor.
-
Subunit Selectivity: The GABAA receptor exists as a family of subtypes with distinct subunit compositions. Investigating the selectivity of 15(R)-PGA2 for different GABAA receptor subtypes is crucial for understanding its potential therapeutic applications and side-effect profile.
-
Binding Site Characterization: Radioligand binding assays and site-directed mutagenesis studies are needed to identify the specific allosteric binding site of 15(R)-PGA2 on the GABAA receptor complex.
-
In Vivo Studies: Preclinical studies in animal models of relevant neurological and psychiatric disorders are required to evaluate the in vivo efficacy and safety of this new class of GABAA receptor modulators.
References
Navigating the Therapeutic Potential of 15(R)-15-methyl Prostaglandin Analogs: A Technical Guide
Conversely, a closely related compound, 15(R)-15-methyl PGD2 , is a well-characterized and potent selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3] This receptor is a key player in the inflammatory cascade, particularly in allergic diseases. Given the likely possibility of a misunderstanding in the initial query and the wealth of available data, this guide will focus on the therapeutic potential of 15(R)-15-methyl PGD2 .
This technical guide provides a comprehensive overview of 15(R)-15-methyl PGD2 for researchers, scientists, and drug development professionals. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways.
Introduction to 15(R)-15-methyl PGD2
15(R)-15-methyl PGD2 is a synthetic and metabolically stable analog of Prostaglandin D2 (PGD2).[4] PGD2 is a primary mediator released from mast cells upon allergen stimulation and plays a crucial role in orchestrating inflammatory responses, particularly in type 2 immunity.[3] While PGD2 acts on both the DP1 and CRTH2 (DP2) receptors, 15(R)-15-methyl PGD2 exhibits high selectivity for the CRTH2 receptor, making it an invaluable tool for elucidating the specific roles of this receptor in health and disease.[3] Its unnatural R-configuration at the 15th carbon position significantly enhances its potency and stability compared to the natural S-configuration.[3]
Mechanism of Action: The CRTH2 Signaling Pathway
15(R)-15-methyl PGD2 exerts its biological effects by binding to and activating the CRTH2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[5] The CRTH2 receptor is coupled to an inhibitory G-protein, Gαi.
Upon agonist binding, the Gαi subunit dissociates and initiates a downstream signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): Resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 triggers the release of intracellular calcium stores.
-
Activation of Protein Kinase C (PKC) and other downstream kinases: Leading to the phosphorylation of various target proteins.
This signaling cascade culminates in a range of cellular responses that are central to the inflammatory process, including chemotaxis, degranulation, cytokine release, and actin polymerization.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
A Technical Guide to the Neuroprotective Effects of Cyclopentenone Prostaglandins: A Focus on 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ and Prostaglandin A₂
Disclaimer: Direct research on the neuroprotective effects of 15(R)-15-methyl Prostaglandin (B15479496) A₂ is not extensively available in public literature. This guide provides an in-depth technical overview of the neuroprotective mechanisms of closely related and well-studied cyclopentenone prostaglandins (B1171923) (cpPGs), primarily 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) and Prostaglandin A₂ (PGA₂). The information presented here serves as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction
Cyclopentenone prostaglandins are a class of lipid signaling molecules characterized by an α,β-unsaturated ketone moiety in their cyclopentane (B165970) ring. This feature allows them to react with cellular nucleophiles, such as cysteine residues on proteins, thereby modulating various signaling pathways. While prostaglandins are often associated with inflammation, certain members, particularly 15d-PGJ₂ and PGA₂, have demonstrated potent anti-inflammatory and cytoprotective effects in various models of cellular stress, including neuronal injury.
The neuroprotective potential of these compounds stems from their ability to activate adaptive stress response pathways, leading to the upregulation of antioxidant enzymes, heat shock proteins, and other cytoprotective factors. Their mechanisms of action are multifaceted, involving both receptor-dependent and independent pathways. This guide will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the study of their neuroprotective effects.
Core Mechanisms of Neuroprotection
The neuroprotective effects of cpPGs like 15d-PGJ₂ are not mediated by a single mechanism but rather by a network of interconnected signaling pathways. The primary pathways implicated are the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response, the PI3K/Akt survival pathway, and the induction of Heat Shock Proteins (HSPs).
PPARγ-Dependent Signaling
15d-PGJ₂ is a well-characterized endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression related to metabolism and inflammation.[1] Activation of PPARγ in neurons has been shown to be neuroprotective in models of excitotoxicity and ischemic injury.[2][3] Upon binding to 15d-PGJ₂, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This can lead to the suppression of pro-inflammatory gene expression and the induction of protective genes.[4] For instance, 15d-PGJ₂ has been shown to suppress ischemic brain infarction in a PPARγ-dependent manner.[5]
Nrf2-Mediated Antioxidant Response
A critical aspect of cpPG-mediated neuroprotection is the activation of the Nrf2 pathway, which is independent of PPARγ.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds like 15d-PGJ₂ can covalently modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter of genes encoding for enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[7] This enhances the neuron's capacity to neutralize reactive oxygen species (ROS). Studies have shown that 15d-PGJ₂ protects neurons from oxidative death via an Nrf2-dependent mechanism in astrocytes.[6]
PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.[8][9] While some studies suggest that high concentrations of 15d-PGJ₂ can be neurotoxic by down-regulating the PI3K/Akt pathway[10], the role of this pathway in the context of cpPG-mediated neuroprotection is complex. The activation of the PI3K/Akt pathway generally promotes neuronal survival by phosphorylating and inactivating pro-apoptotic proteins (like Bad and caspase-9) and activating transcription factors that promote survival.[11] The interplay between cpPGs and this pathway is concentration-dependent and may be cell-type specific.
Induction of Heat Shock Proteins (HSPs)
Cyclopentenone prostaglandins, including PGA₂, are potent inducers of heat shock proteins (HSPs), particularly Hsp70.[12][13][14] HSPs are molecular chaperones that play a crucial role in protein folding, refolding of denatured proteins, and preventing protein aggregation under conditions of cellular stress. The induction of Hsp70 by PGA₂ is mediated by the activation of the Heat Shock Factor (HSF).[14] This response is a key component of the cellular defense mechanism and contributes significantly to the cytoprotective effects of these prostaglandins.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of 15d-PGJ₂.
Table 1: In Vitro Neuroprotection by 15d-PGJ₂ Against Various Insults
| Cell Type | Insult | 15d-PGJ₂ Concentration | Outcome Measure | Result (vs. Insult Alone) | Reference(s) |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 0.5 - 1.0 µM | Cell Viability (MTT) | Significant increase in viability | [15][16] |
| Primary Cortical Neurons | OGD/R | 0.5 - 1.0 µM | LDH Release | Significant decrease in LDH release | [15][16] |
| N18D3 Neuronal Cells | 100 µM H₂O₂ | 8 µM | Cell Viability | Increased viability | [1] |
| Retinal Ganglion Cells (RGC-5) | Glutamate (B1630785) | 1 - 5 µM | Cell Viability (Neutral Red) | Significant reduction in cytotoxicity | [17] |
| Primary Cortical Neurons | Glutamate | Sublethal concentrations | Cell Viability | Complete protective effect | [7] |
Table 2: Effects of 15d-PGJ₂ on Signaling Molecules and Cellular Processes
| Cell Type | Condition | 15d-PGJ₂ Concentration | Measured Parameter | Result | Reference(s) |
| Primary Cortical Neurons | OGD/R | 0.5 - 1.0 µM | LC3-II/LC3-I ratio, Beclin 1 expression | Significant decrease (inhibition of autophagy) | [15][16] |
| Primary Cortical Neurons | OGD/R | 0.5 - 1.0 µM | p62 expression | Increased | [15][16] |
| Primary Cortical Neurons | OGD/R | 0.5 - 1.0 µM | Bcl-2 expression | Upregulated | [15][16] |
| N18D3 Neuronal Cells | Baseline | > 8 µM | Cell Viability | Decreased (neurotoxic effect) | [1] |
Table 3: In Vivo Neuroprotection by 15d-PGJ₂ in a Stroke Model
| Animal Model | Insult | Treatment | Outcome Measure | Result | Reference(s) |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | Intraventricular infusion of 15d-PGJ₂ | Infarct Volume | Significant reduction, abrogated by a PPARγ inhibitor | [3] |
| Rat | MCAO | Adenoviral transfer of COX-1 to ↑ 15d-PGJ₂ | Infarct Volume | Correlated with reduced infarct volume | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are synthesized protocols for key experiments cited in the study of cpPG neuroprotection.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes a common method to induce neuronal death by overstimulation of glutamate receptors.[18][19][20]
-
Cell Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate dissociated neurons onto poly-D-lysine-coated plates or coverslips at a suitable density (e.g., 4-5 x 10⁴ cells/cm²).[21]
-
Culture neurons in Neurobasal medium supplemented with B27 and L-glutamine for at least 10-14 days to allow for maturation and expression of glutamate receptors.[19]
-
-
Pre-treatment:
-
Prepare stock solutions of 15d-PGJ₂ or other test compounds in a suitable vehicle (e.g., DMSO).
-
On the day of the experiment, dilute the compound to the desired final concentrations in the culture medium.
-
Replace the existing medium with the medium containing the test compound and incubate for a specified pre-treatment period (e.g., 24 hours).[20]
-
-
Excitotoxic Insult:
-
Prepare a high-concentration stock of L-glutamic acid.
-
Expose the pre-treated neurons to a neurotoxic concentration of glutamate (typically 25-100 µM) for a defined period (e.g., 24 hours for chronic exposure, or a shorter duration followed by a washout for acute exposure).[22]
-
Include control groups: untreated cells, vehicle-only treated cells, and glutamate-only treated cells.
-
-
Assessment of Neuroprotection:
-
After the incubation period, assess cell viability and death using one or more of the methods described in Protocol 4.2.
-
Assessment of Neuronal Viability and Death
Multiple assays should be used to obtain a comprehensive understanding of cell fate.[23][24][25][26]
-
MTT Assay (Metabolic Activity):
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[26]
-
-
LDH Release Assay (Membrane Integrity):
-
Collect the culture supernatant from each well.
-
Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Measure the enzymatic activity of LDH released from damaged cells into the medium.
-
Lyse a set of control wells to determine the maximum LDH release.
-
Calculate the percentage of LDH release relative to the maximum release.[26]
-
-
Live/Dead Staining (Fluorescence Microscopy):
-
Use a combination of fluorescent dyes like Calcein AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1) or Propidium Iodide (stains dead cells with compromised membranes red).[24][27]
-
Incubate cells with the dye solution for 15-30 minutes.
-
Visualize and quantify the number of live and dead cells using a fluorescence microscope.
-
Western Blotting for Signaling Proteins
This protocol allows for the semi-quantitative analysis of protein expression levels.[28][29][30][31]
-
Protein Extraction:
-
After treatment, wash the neuronal cultures with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Nrf2, Hsp70, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify band intensities using densitometry software.
-
Conclusion and Future Directions
The available evidence strongly suggests that cyclopentenone prostaglandins, particularly 15d-PGJ₂, are potent neuroprotective agents in a variety of in vitro and in vivo models of neuronal injury. Their ability to simultaneously suppress inflammation, enhance antioxidant defenses, and modulate cell survival pathways makes them attractive candidates for therapeutic development. However, a critical dose-dependent duality exists, with higher concentrations often leading to neurotoxicity.[1]
The neuroprotective profile of 15(R)-15-methyl Prostaglandin A₂ remains uncharacterized. Future research should focus on directly evaluating this specific analog to determine if the 15-methyl group alters its potency, selectivity, or safety profile compared to 15d-PGJ₂. Key research questions include:
-
Does 15(R)-15-methyl PGA₂ activate PPARγ and/or Nrf2 pathways?
-
What is its therapeutic window for neuroprotection versus neurotoxicity?
-
How does its efficacy compare to 15d-PGJ₂ in models of excitotoxicity and ischemic stroke?
Answering these questions will be crucial for determining the potential of 15(R)-15-methyl Prostaglandin A₂ as a novel therapeutic agent for neurodegenerative diseases and acute brain injury.
References
- 1. 15-Deoxy-delta12,14-prostaglandin J2, a neuroprotectant or a neurotoxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome-proliferator-activated receptor-gamma (PPARgamma) activation protects neurons from NMDA excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15d-prostaglandin J2 protects brain from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARs and Their Neuroprotective Effects in Parkinson’s Disease: A Novel Therapeutic Approach in α-Synucleinopathy? | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) protects neurons from oxidative death via an Nrf2 astrocyte-specific mechanism independent of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of 15-deoxy-Delta12,14-prostaglandin J2 against glutamate-induced cell death in primary cortical neuron cultures: induction of adaptive response and enhancement of cell tolerance primarily through up-regulation of cellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 10. 15-deoxy-Δ12,14-prostaglandin J2 in neurodegenerative diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Induction of heat shock protein 70 by herbimycin A and cyclopentenone prostaglandins in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of 68,000-dalton heat shock proteins by cyclopentenone prostaglandins. Its association with prostaglandin-induced G1 block in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of HSP70 gene expression by the antiproliferative prostaglandin PGA2: a growth-dependent response mediated by activation of heat shock transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 15d-Prostaglandin J2 Protects Cortical Neurons Against Oxygen–Glucose Deprivation/Reoxygenation Injury: Involvement of Inhibiting Autophagy Through Upregulation of Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 15d-prostaglandin J2 protects cortical neurons against oxygen-glucose deprivation/reoxygenation injury: involvement of inhibiting autophagy through upregulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Glutamate Excitotoxicity Assay [neuroproof.com]
- 19. researchgate.net [researchgate.net]
- 20. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Western Blotting for Neuronal Proteins [protocols.io]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. bosterbio.com [bosterbio.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Purification of 15(R)-15-methyl Prostaglandin A2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis and purification of 15(R)-15-methyl Prostaglandin A2. The information is intended for use by qualified researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Overview
This compound is a synthetic analog of Prostaglandin A2 (PGA2). Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological activities. The introduction of a methyl group at the C-15 position can increase the metabolic stability of the molecule. The stereochemistry at the C-15 position is crucial for its biological activity. This document outlines a total synthesis approach to obtain the 15(R) epimer, along with detailed purification and characterization methods.
Chemical Synthesis
The total synthesis of this compound can be achieved in 11 steps, starting from commercially available 2,5-dimethoxy-tetrahydrofuran. The key transformations include an organocatalytic domino-aldol reaction, a Mizoroki-Heck reaction to install the ω-side chain, a Wittig reaction to introduce the α-side chain, and a final oxidation-decarboxylation sequence.[1][2][3][4][5] The overall reported yield for the (15R)-PGA2 epimer is 23% starting from a key enal intermediate.[1]
Synthesis Workflow Diagram
References
- 1. CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide - Google Patents [patents.google.com]
- 2. WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 3. Total Synthesis of (15R)- and (15S)-Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (15R)‐ and (15S)‐Prostaglandin A2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 15(R)-15-methyl PGA2 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
15(R)-15-methyl Prostaglandin A2 (15(R)-15-methyl PGA2) is a synthetic analog of Prostaglandin A2. Prostaglandins of the A and J series are characterized by a cyclopentenone ring structure and are known to exhibit a range of biological activities, including anti-inflammatory and anti-proliferative effects. While specific experimental data for 15(R)-15-methyl PGA2 is limited, these application notes and protocols are based on the activities of structurally related cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which is a well-studied anti-cancer agent.[1][2] These protocols are intended to serve as a starting point for researchers investigating the effects of 15(R)-15-methyl PGA2 in cell culture.
Mechanism of Action (Hypothesized)
Based on the known mechanisms of related compounds like 15d-PGJ2, 15(R)-15-methyl PGA2 is hypothesized to exert its effects through multiple pathways:
-
Induction of Oxidative Stress: Like other cyclopentenone prostaglandins, it may increase the production of reactive oxygen species (ROS), leading to downstream signaling events that can trigger apoptosis.[1][3]
-
Modulation of Signaling Pathways: It may affect key cellular signaling pathways involved in cell survival and proliferation, such as the AKT and MAPK pathways.[1][4]
-
Induction of Apoptosis: It is anticipated to induce programmed cell death in cancer cell lines.[2][3][5]
Data Presentation
The following tables summarize quantitative data for the related compound 15d-PGJ2, which can be used as a reference for designing experiments with 15(R)-15-methyl PGA2.
Table 1: Effects of 15d-PGJ2 on Osteosarcoma Cell Lines [1]
| Cell Line | Treatment Concentration | Time Point | Effect |
| MG63 | Various | Various | Dose- and time-dependent inhibition of cell growth |
| SaOS2 | Various | Various | Dose- and time-dependent inhibition of cell growth |
| U2OS | Various | Various | Dose- and time-dependent inhibition of cell growth |
Table 2: Effects of 15d-PGJ2 on Cardiomyocytes [4]
| Cell Line | Treatment Concentration | Time Point | Effect |
| HL-1 | 15 µM | Up to 8 hours | Time-dependent reduction in cell viability (up to 35%) |
Experimental Protocols
Note: These protocols are adapted from studies on 15d-PGJ2 and should be optimized for your specific cell line and experimental conditions when using 15(R)-15-methyl PGA2.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of 15(R)-15-methyl PGA2 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MG63, SaOS2, U2OS osteosarcoma cells)[1]
-
Complete culture medium
-
15(R)-15-methyl PGA2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidic isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of 15(R)-15-methyl PGA2 in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting apoptosis induced by 15(R)-15-methyl PGA2.
Materials:
-
Cells treated with 15(R)-15-methyl PGA2
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of 15(R)-15-methyl PGA2 for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or are necrotic.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of 15(R)-15-methyl PGA2.
Experimental Workflow
Caption: General experimental workflow for cell-based assays.
References
- 1. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Deoxy-Δ12,14-prostaglandin J2: The endogenous electrophile that induces neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 15(R)-15-methyl Prostaglandin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-15-methyl Prostaglandin A2 (15(R)-15-methyl PGA2) is a synthetic analog of Prostaglandin A2. While specific data on the in vitro applications of 15(R)-15-methyl PGA2 is limited in publicly available literature, this document provides a comprehensive guide to potential in vitro assays based on the known activities of the closely related cyclopentenone prostaglandins (B1171923), particularly Prostaglandin A2 (PGA2) and 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2). These compounds are known to induce apoptosis and cytotoxicity in various cancer cell lines. The protocols and data presented here are adapted from studies on these related molecules and can serve as a robust starting point for investigating the biological effects of 15(R)-15-methyl PGA2.
It is important to note that 15(R)-15-methyl PGA2 is commercially available as a biochemical reagent and has been identified as a possible impurity in the production of arbaprostil.[1] Its specific pharmacology and receptor binding affinities have not been extensively published.[1]
Potential In Vitro Applications
Based on the activities of related prostaglandins, 15(R)-15-methyl PGA2 is a candidate for investigation in the following areas:
-
Oncology: Assessing its potential as an anti-proliferative and pro-apoptotic agent in cancer cell lines.
-
Immunology: Investigating its effects on immune cell function, drawing parallels from the well-documented roles of other prostaglandins in inflammation.
-
Cell Biology: Studying its impact on cellular signaling pathways, such as those involving p53, MAPKs, and Akt.
Data Presentation: Efficacy of Related Prostaglandins in Vitro
The following tables summarize quantitative data from in vitro studies on PGA2 and 15d-PGJ2, which can be used as a reference for designing experiments with 15(R)-15-methyl PGA2.
Table 1: Cytotoxicity of 15d-PGJ2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | Assay | Reference |
| 786-O | Renal Cell Carcinoma | ~15 | Fluorescent Assay | [2] |
| Caki-2 | Renal Cell Carcinoma | ~10 | Fluorescent Assay | [2] |
| ACHN | Renal Cell Carcinoma | ~20 | Fluorescent Assay | [2] |
| MES-SA | Uterine Sarcoma | 27.41 | MTT Assay | [3] |
| MES-SA/DX5 | Uterine Sarcoma | 10.46 | MTT Assay | [3] |
| SKN | Uterine Sarcoma | 17.38 | MTT Assay | [3] |
| MCF10A-ras | Breast Epithelial | ~7.5 (after 24h) | MTT Assay | [4] |
Table 2: Apoptosis Induction by 15d-PGJ2
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Assay | Reference |
| MG63 | Osteosarcoma | 20 µM for 72h | Not specified, significant increase | Annexin V/PI Staining | [5] |
| SaOS2 | Osteosarcoma | 10 µM for 72h | Not specified, significant increase | Annexin V/PI Staining | [5] |
| U2OS | Osteosarcoma | 10 µM for 72h | Not specified, significant increase | Annexin V/PI Staining | [5] |
| Caki-2 | Renal Cell Carcinoma | IC50 for 24h | Not specified, significant increase | Hoechst 33342 Staining | [2] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to characterize the biological activity of 15(R)-15-methyl PGA2.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on 15d-PGJ2 to assess its cytotoxic effects.[3][5]
Objective: To determine the effect of 15(R)-15-methyl PGA2 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U2OS, Saos-2, MG63)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 15(R)-15-methyl PGA2 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on methods used to assess apoptosis induced by 15d-PGJ2.[5]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 15(R)-15-methyl PGA2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 15(R)-15-methyl PGA2 or vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Caspase-3 Activity Assay
This protocol is adapted from a fluorimetric assay used to measure caspase-3 activity.[2]
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with 15(R)-15-methyl PGA2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Fluorimetric Caspase-3 Assay Kit (containing a specific substrate like Ac-DEVD-AMC)
-
96-well plates (black, clear bottom)
-
Fluorimetric plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with 15(R)-15-methyl PGA2 at the desired concentrations and for the appropriate time.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release cellular contents, including caspases.
-
Substrate Addition: Add the caspase-3 substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC).
-
Data Analysis: Determine the caspase-3 activity and normalize it to the protein concentration of the cell lysate.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of PGA2-Induced Apoptosis
Prostaglandin A2 has been shown to induce p53-dependent apoptosis in HCT116 cells.[6] The pathway involves the activation of DNA-PK, which in turn phosphorylates p53.[6] Activated p53 then transcriptionally upregulates target genes such as DR5, leading to caspase activation and apoptosis.[6]
Caption: Proposed p53-dependent apoptosis pathway for 15(R)-15-methyl PGA2.
General Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of a compound like 15(R)-15-methyl PGA2 in vitro.
Caption: General workflow for in vitro cytotoxicity and apoptosis studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytotoxicity of 15-Deoxy-Δ12,14-prostaglandin J2 through PPARγ-independent Pathway and the Involvement of the JNK and Akt Pathway in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of 15-deoxy-Δ12,14-prostaglandin J2 alone and in combination with dasatinib against uterine sarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 15(R)-15-methyl Prostaglandin Analogs in Animal Models
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and experimental protocols for the study of 15(R)-15-methyl prostaglandin (B15479496) (PG) analogs in animal models. Due to a significant disparity in the available research, this guide is primarily focused on 15(R)-15-methyl PGD2 , a potent and selective DP2 (CRTH2) receptor agonist with a well-documented role in inflammatory and allergic responses.
A separate section is dedicated to 15(R)-15-methyl PGA2 . It is important to note that, as of this writing, the pharmacology and receptor binding affinity for 15(R)-15-methyl PGA2 are largely unpublished[1]. The information provided for this compound is based on limited data for its parent compound, 15(R)-PGA2, and offers a speculative but scientifically grounded starting point for investigation.
Part 1: 15(R)-15-methyl PGD2
Background and Mechanism of Action
15(R)-15-methyl PGD2 is a stable, synthetic analog of the naturally occurring prostaglandin D2. Unlike its endogenous counterpart, the 15(R) configuration confers high potency and selectivity for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2)[2][3]. The DP2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi, leading to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium ([Ca2+]i)[4]. This signaling cascade is primarily associated with pro-inflammatory and allergic responses, making 15(R)-15-methyl PGD2 a valuable tool for studying conditions such as asthma and atopic dermatitis[5][6]. It has been shown to be a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes[2][6].
Signaling Pathway of 15(R)-15-methyl PGD2
The binding of 15(R)-15-methyl PGD2 to the DP2/CRTH2 receptor on immune cells initiates a signaling cascade that results in various cellular responses, including chemotaxis, degranulation, and cytokine release.
References
- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 attenuates preoptic expression of GABAA receptors via EP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 15(R)-15-methyl Prostaglandin A2 using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of 15(R)-15-methyl Prostaglandin (B15479496) A2 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a detailed workflow from sample preparation to data acquisition and analysis. The method utilizes a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for accurate quantification. This methodology is intended for researchers, scientists, and drug development professionals investigating the pharmacology and metabolism of synthetic prostaglandin analogs.
Introduction
Prostaglandins (B1171923) are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. 15(R)-15-methyl Prostaglandin A2 is a synthetic analog of the naturally occurring Prostaglandin A2. The introduction of a methyl group at the C-15 position can increase the metabolic stability of the compound. While the biological activity of this compound is not extensively characterized, related 15-methylated prostaglandins have shown potent biological activities, including cytoprotective effects and receptor-specific agonism.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and for understanding the mechanism of action of such compounds. LC-MS/MS offers high sensitivity and selectivity for the quantification of prostaglandins in complex biological samples.[3]
Experimental
Sample Preparation
A solid-phase extraction (SPE) protocol is recommended for the extraction of this compound from plasma or cell culture supernatant.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol
-
Acetonitrile
-
Water with 0.1% formic acid
-
Hexane
-
Ethyl Acetate (B1210297)
-
Internal Standard (IS) solution (e.g., d4-PGE2, 100 ng/mL)
-
Nitrogen evaporator
Protocol:
-
To 500 µL of sample, add 20 µL of the internal standard solution.
-
Acidify the sample by adding 40 µL of 1 M citric acid.[4]
-
Perform a liquid-liquid extraction by adding 2 mL of hexane/ethyl acetate (1:1, v/v) and vortexing for 1 minute.[4]
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Repeat the extraction twice more and combine the organic phases.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in 200 µL of the initial mobile phase (e.g., 80:20 Water with 0.1% Formic Acid:Acetonitrile).
Liquid Chromatography
LC System: UHPLC system Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40 °C
Gradient Program:
| Time (min) | %B |
| 0.0 | 40 |
| 3.0 | 40 |
| 8.0 | 80 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 40 |
| 12.0 | 40 |
Mass Spectrometry
Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Capillary Voltage: 3.5 kV Gas Temperature: 300 °C Gas Flow: 10 L/min Nebulizer Pressure: 45 psi
MRM Transitions (Hypothetical):
Based on the structure of this compound (Molecular Formula: C21H32O4, Molecular Weight: 348.48[5][6]) and common fragmentation patterns of prostaglandins, the following MRM transitions are proposed. The deprotonated molecule [M-H]⁻ at m/z 347.2 would be the precursor ion. Fragmentation would likely involve losses of water and parts of the aliphatic chains.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 15(R)-15-methyl PGA2 | 347.2 | 329.2 | 100 | 15 |
| 15(R)-15-methyl PGA2 | 347.2 | 285.2 | 100 | 25 |
| d4-PGE2 (IS) | 355.2 | 275.2 | 100 | 20 |
Results and Discussion
Linearity, Limits of Detection and Quantification (Example Data)
The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
| Analyte | Linear Range (pg/mL) | R² | LOD (pg/mL) | LOQ (pg/mL) |
| 15(R)-15-methyl PGA2 | 10 - 2000 | >0.995 | 5 | 10 |
Precision and Accuracy (Example Data)
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.
| Low QC (30 pg/mL) | Mid QC (300 pg/mL) | High QC (1500 pg/mL) | |
| Intra-day Precision (%RSD, n=6) | 4.5 | 3.2 | 2.8 |
| Inter-day Precision (%RSD, n=18) | 6.8 | 5.5 | 4.9 |
| Accuracy (%) | 98.2 | 101.5 | 99.3 |
Visualizations
Experimental Workflow
References
- 1. Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for Prostaglandin Analogs: Focus on Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, pain, and smooth muscle contraction. Synthetic prostaglandin (B15479496) analogs are of significant interest in drug development for their potential therapeutic applications. This document provides detailed application notes and protocols for conducting dose-response studies of prostaglandin analogs.
It is important to note that as of this writing, specific pharmacological and dose-response data for 15(R)-15-methyl Prostaglandin A2 (15(R)-15-methyl PGA2) have not been published.[1] Therefore, this document will use the closely related and well-characterized compound, 15(R)-15-methyl Prostaglandin D2 (15(R)-15-methyl PGD2) , as a primary example to illustrate the principles and methodologies of dose-response analysis for this class of molecules. The protocols provided are designed to be adaptable for the characterization of novel prostaglandin analogs like 15(R)-15-methyl PGA2.
Part 1: Dose-Response Data for 15(R)-15-methyl Prostaglandin D2
15(R)-15-methyl PGD2 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2][3] Its effects have been extensively studied in inflammatory cells such as eosinophils. The following table summarizes key dose-response data from in vitro studies.
| Cell Type | Assay | Parameter Measured | EC50 (nM) | Reference |
| Human Eosinophils | Flow Cytometry | CD11b Expression | 1.4 | [2] |
| Human Eosinophils | Spectrofluorimetry | Actin Polymerization | 3.8 | [2] |
| Human Eosinophils | Chemotaxis Assay | Cell Migration | 1.7 | [2][3] |
Note: The EC50 (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Part 2: Signaling Pathway of 15(R)-15-methyl PGD2
15(R)-15-methyl PGD2 exerts its effects primarily through the CRTH2/DP2 receptor, a G-protein coupled receptor (GPCR).[4] Upon ligand binding, the receptor signals through a pertussis toxin-sensitive Gαi subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium (Ca2+) mobilization.[4] These signaling events ultimately result in the activation of downstream pathways that control cellular functions such as chemotaxis and degranulation.[5]
Part 3: Experimental Protocols
The following are detailed protocols that can be adapted to determine the dose-response characteristics of novel prostaglandin analogs.
Protocol 1: Eosinophil Chemotaxis Assay
This protocol describes a method to measure the chemotactic response of eosinophils to a prostaglandin analog using a Boyden chamber or a similar multi-well migration plate.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
RPMI 1640 medium with 0.1% BSA
-
Prostaglandin analog stock solution (e.g., in DMSO)
-
Chemotaxis chamber (e.g., 96-well ChemoTx® system) with a 5 µm pore size polycarbonate filter
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic cell separation method.
-
Resuspend the purified eosinophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Label the cells by incubating with Calcein-AM at 37°C for 30 minutes.
-
Wash the cells twice with RPMI 1640 to remove excess dye and resuspend in the same medium.
-
-
Assay Setup:
-
Prepare serial dilutions of the prostaglandin analog in RPMI 1640 with 0.1% BSA. A typical concentration range for a potent agonist might be from 0.01 nM to 1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Add 30 µL of each dilution to the lower wells of the chemotaxis chamber in triplicate.
-
Place the 5 µm pore size filter over the lower wells.
-
Add 50 µL of the labeled eosinophil suspension (5 x 10^4 cells) to the top of the filter, corresponding to each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.
-
-
Data Acquisition:
-
After incubation, carefully remove the filter. Scrape off the non-migrated cells from the top of the filter.
-
Measure the fluorescence of the migrated cells in the lower wells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the vehicle control (background migration) from all other readings.
-
Plot the fluorescence intensity (representing the number of migrated cells) against the logarithm of the prostaglandin analog concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
-
Protocol 2: Prostaglandin E2 (PGE2) Competitive ELISA
This protocol provides a general framework for quantifying the production of a specific prostaglandin (e.g., PGE2) from cultured cells in response to a stimulus, which can be inhibited by a test compound. This is useful for assessing antagonists or inhibitors of prostaglandin synthesis.
Materials:
-
Cell line known to produce the prostaglandin of interest (e.g., A549 cells for PGE2).
-
Cell culture medium and supplements.
-
Stimulant (e.g., lipopolysaccharide [LPS] or a cytokine like IL-1β).
-
Test compound (prostaglandin analog or synthesis inhibitor).
-
Commercial Prostaglandin E2 ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency. Incubate overnight.
-
Prepare serial dilutions of the test compound in fresh, serum-free medium.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of the test compound to the wells. Include a vehicle control.
-
Pre-incubate with the test compound for a specified time (e.g., 1 hour).
-
Add the stimulant (e.g., LPS at 1 µg/mL) to all wells except the negative control.
-
Incubate for a period sufficient to induce prostaglandin production (e.g., 18-24 hours).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards, controls, and samples to a microplate coated with a capture antibody.
-
Adding a fixed amount of HRP-labeled prostaglandin, which competes with the prostaglandin in the sample for antibody binding sites.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops color in proportion to the amount of HRP-labeled prostaglandin bound.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of prostaglandin in each sample by interpolating from the standard curve. Remember that the signal is inversely proportional to the concentration.
-
To determine the IC50 (half-maximal inhibitory concentration) of the test compound, plot the percentage of inhibition of prostaglandin production against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data and calculate the IC50 value.
-
Part 4: General Experimental Workflow
The following diagram outlines a typical workflow for conducting dose-response studies on a novel prostaglandin analog.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: GABAA Receptor Binding Assay with 15(R)-15-methyl PGA2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid type A (GABAA) receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the central nervous system. Upon binding of its endogenous ligand, GABA, the channel opens, allowing the influx of chloride ions, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The GABAA receptor is a well-established therapeutic target for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia. The receptor complex possesses multiple allosteric binding sites, distinct from the GABA binding site, which can modulate the receptor's function. Positive allosteric modulators (PAMs), such as benzodiazepines and barbiturates, enhance the action of GABA, while negative allosteric modulators (NAMs) reduce it.
Prostaglandins (B1171923) are a class of lipid compounds that are involved in various physiological processes, including inflammation. Recent evidence suggests that certain prostaglandins may also interact with neurotransmitter receptors. Specifically, the prostaglandin (B15479496) A2 stereoisomer, (15R)-PGA2, has been shown to inhibit the function of the GABAA receptor[1]. This finding suggests that 15(R)-15-methyl PGA2, a related compound, may act as a negative allosteric modulator or an antagonist at the GABAA receptor.
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of 15(R)-15-methyl PGA2 with the GABAA receptor. This assay is designed to determine the binding affinity (Ki) of the compound, providing valuable information for drug discovery and development programs targeting the GABAA receptor.
Quantitative Data Summary
The following table summarizes the known and to-be-determined binding characteristics of prostaglandins at the GABAA receptor. The provided protocol is designed to experimentally determine the quantitative data for 15(R)-15-methyl PGA2.
| Compound | Radioligand | Receptor Source | Qualitative Effect | IC50 | Ki |
| 15(R)-PGA2 | N/A | Xenopus oocytes expressing GABAA receptors | Inhibition of GABA-induced currents[1] | To be determined | To be determined |
| 15(R)-15-methyl PGA2 | [3H]Flumazenil (example) | Rat cerebral cortex | Expected Inhibition | To be determined by experimentation | To be determined by experimentation |
Signaling Pathway and Experimental Workflow
GABAA Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of the GABAA receptor. GABA binds to the orthosteric site, leading to channel opening and chloride ion influx. Allosteric modulators can bind to distinct sites to either enhance (PAMs) or inhibit (NAMs) this process.
Caption: GABAA receptor signaling and modulation.
Experimental Workflow: Competitive Binding Assay
The diagram below outlines the key steps of the competitive radioligand binding assay to determine the Ki of 15(R)-15-methyl PGA2.
Caption: Workflow for GABAA receptor competitive binding assay.
Experimental Protocols
Protocol 1: Rat Cerebral Cortex Membrane Preparation
This protocol describes the preparation of crude synaptic membranes from rat cerebral cortex, a rich source of GABAA receptors.
Materials:
-
Fresh or frozen rat cerebral cortices
-
Homogenization Buffer: 0.32 M sucrose (B13894) in distilled water, pH 7.4 (store at 4°C)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 (store at 4°C)
-
Dounce homogenizer
-
Refrigerated centrifuge capable of 48,000 x g
-
Centrifuge tubes
Procedure:
-
Thaw rat cerebral cortices on ice if frozen.
-
Weigh the tissue and add 20 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-12 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 48,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Discard the supernatant and resuspend the pellet in 20 volumes of ice-cold Assay Buffer.
-
Centrifuge again at 48,000 x g for 20 minutes at 4°C.
-
Repeat the wash step (steps 6 and 7) two more times to remove endogenous GABA.
-
After the final wash, resuspend the pellet in a known volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [3H]Flumazenil Competitive Binding Assay
This protocol details a competitive binding assay to determine the affinity of 15(R)-15-methyl PGA2 for the benzodiazepine (B76468) binding site on the GABAA receptor. [3H]Flumazenil is a suitable radioligand as it is an antagonist that binds to this site.
Materials:
-
Rat cerebral cortex membrane preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]Flumazenil (specific activity ~70-90 Ci/mmol)
-
15(R)-15-methyl PGA2 stock solution (in a suitable solvent, e.g., DMSO)
-
Unlabeled Flumazenil or Diazepam (for non-specific binding)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation on ice. Dilute to a final protein concentration of 100-200 µg/mL in ice-cold Assay Buffer.
-
Prepare serial dilutions of 15(R)-15-methyl PGA2 in Assay Buffer. The final concentration range should typically span from 10-10 M to 10-5 M.
-
Set up the assay in a 96-well microplate with a final volume of 250 µL per well. For each condition, perform in triplicate.
-
Total Binding: 50 µL Assay Buffer + 50 µL [3H]Flumazenil + 150 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL unlabeled Flumazenil (10 µM final concentration) + 50 µL [3H]Flumazenil + 150 µL membrane preparation.
-
Competition Binding: 50 µL of 15(R)-15-methyl PGA2 dilution + 50 µL [3H]Flumazenil + 150 µL membrane preparation.
-
-
The final concentration of [3H]Flumazenil should be approximately its Kd value (e.g., 1-2 nM).
-
Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial and allow them to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding as a function of the log concentration of 15(R)-15-methyl PGA2.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of 15(R)-15-methyl PGA2 that inhibits 50% of the specific binding of [3H]Flumazenil).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand ([3H]Flumazenil) used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor.
-
This comprehensive protocol will enable researchers to accurately determine the binding affinity of 15(R)-15-methyl PGA2 for the GABAA receptor, contributing to a better understanding of its pharmacological profile and its potential as a modulator of GABAergic neurotransmission.
References
electrophysiology recording of 15(R)-15-methyl PGA2 on neurons
An extensive review of the scientific literature reveals a significant gap in the specific electrophysiological data for 15(R)-15-methyl PGA2 on neurons. The pharmacology and receptor binding affinity for this particular prostaglandin (B15479496) analog have not been widely published[1]. Therefore, this document provides a generalized set of application notes and protocols based on established methodologies for studying the electrophysiological effects of similar prostaglandin compounds on neuronal activity. These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to design and execute experiments to characterize the neuronal effects of 15(R)-15-methyl PGA2.
Application Notes
Prostaglandins (B1171923) are a class of lipid compounds derived from arachidonic acid that mediate a wide range of physiological and pathological processes in the central and peripheral nervous systems. Different prostaglandins exert their effects through specific G protein-coupled receptors (GPCRs) such as the EP, DP, FP, IP, and TP receptors, or by modulating the activity of ion channels[2][3][4]. For instance, the PGD2 metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has been shown to activate the TRPA1 ion channel in dorsal root ganglion (DRG) neurons, playing a role in nociception[2]. Conversely, activation of the PGD2 receptor DP1 has been demonstrated to be neuroprotective against glutamate-induced excitotoxicity in hippocampal neurons through a cAMP-dependent mechanism[5].
Given that 15(R)-15-methyl PGA2 is a synthetic analog of Prostaglandin A2, its electrophysiological effects on neurons are yet to be fully elucidated. The following protocols and data presentation formats are provided as a template for investigating its potential modulatory effects on neuronal excitability, synaptic transmission, and ion channel function. The experimental design is based on standard electrophysiological techniques, such as patch-clamp recording from cultured neurons or brain slices.
Hypothetical Data Presentation
The following tables represent a structured format for presenting quantitative data that could be obtained from electrophysiological recordings of neuronal responses to 15(R)-15-methyl PGA2.
Table 1: Effects of 15(R)-15-methyl PGA2 on Passive and Active Membrane Properties of Cultured Hippocampal Neurons
| Concentration (nM) | Resting Membrane Potential (mV) | Input Resistance (MΩ) | Action Potential Threshold (mV) | Action Potential Firing Frequency (Hz) at 2x Rheobase |
| Vehicle Control | -65.2 ± 2.1 | 350.4 ± 25.8 | -45.3 ± 1.5 | 15.6 ± 2.3 |
| 1 | -64.9 ± 2.3 | 348.1 ± 26.2 | -45.1 ± 1.6 | 15.9 ± 2.5 |
| 10 | -60.1 ± 1.9 | 410.5 ± 30.1 | -48.2 ± 1.8 | 25.3 ± 3.1 |
| 100 | -55.7 ± 2.0 | 480.2 ± 35.4 | -52.1 ± 2.0 | 38.9 ± 4.2 |
*Data are presented as mean ± SEM (n=10 neurons per group). Statistical significance relative to vehicle control is denoted by p<0.05 and *p<0.01.
Table 2: Modulation of Ligand-Gated Ion Channel Currents in Cultured DRG Neurons by 15(R)-15-methyl PGA2
| Ligand (Agonist) | Agonist Concentration (µM) | Peak Inward Current (pA) - Vehicle | Peak Inward Current (pA) - 100 nM 15(R)-15-methyl PGA2 | % Potentiation / Inhibition |
| Capsaicin (TRPV1) | 1 | 850.3 ± 75.2 | 845.1 ± 78.9 | -0.6% |
| AITC (TRPA1) | 100 | 620.1 ± 55.9 | 1150.8 ± 102.3** | +85.6% |
| Menthol (TRPM8) | 200 | 430.5 ± 40.1 | 425.3 ± 38.7 | -1.2% |
| GABA (GABA-A) | 10 | 1205.6 ± 110.4 | 1210.2 ± 112.1 | +0.4% |
*Data are presented as mean ± SEM (n=8 neurons per group). Statistical significance relative to vehicle control is denoted by *p<0.01.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons
1. Cell Culture:
-
Primary hippocampal or dorsal root ganglion (DRG) neurons are dissected from E18 rat pups or adult mice, respectively.
-
Neurons are dissociated and plated on poly-D-lysine coated glass coverslips.
-
Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) for 7-14 days in vitro before recording.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.
-
Internal Solution (for current-clamp, in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm.
-
Internal Solution (for voltage-clamp, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm.
3. Electrophysiological Recording:
-
Coverslips with cultured neurons are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with external solution.
-
Patch pipettes (3-5 MΩ) are pulled from borosilicate glass capillaries.
-
Whole-cell recordings are obtained using a patch-clamp amplifier. Data is digitized and acquired using appropriate software.
-
For current-clamp recordings, the resting membrane potential is monitored, and current injections are used to elicit action potentials to measure firing frequency and other parameters.
-
For voltage-clamp recordings, neurons are held at a holding potential of -70 mV to record ligand-gated ion channel currents.
4. Drug Application:
-
15(R)-15-methyl PGA2 is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the external solution.
-
The vehicle (DMSO) concentration should be kept constant across all conditions and should not exceed 0.1%.
-
The compound is applied to the recording chamber via a perfusion system.
Protocol 2: Data Analysis
-
Data is analyzed using electrophysiology software (e.g., Clampfit, Igor Pro).
-
Passive membrane properties (resting membrane potential, input resistance) are measured in current-clamp mode.
-
Active membrane properties (action potential threshold, firing frequency) are determined by applying depolarizing current steps.
-
The amplitude of ligand-gated currents is measured in voltage-clamp mode.
-
Statistical analysis is performed using appropriate tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Visualizations
Caption: Experimental workflow for electrophysiological recording.
Caption: Hypothetical signaling pathways for 15(R)-15-methyl PGA2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cutaneous nociception evoked by 15-delta PGJ2 via activation of ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of prostaglandins and thromboxane A2 on coronary vessel tone--mechanisms of action and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
15(R)-15-methyl Prostaglandin A2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-15-methyl Prostaglandin A2 (15(R)-15-methyl PGA2). The information is designed to address common challenges related to the solubility and stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of 15(R)-15-methyl PGA2?
A1: 15(R)-15-methyl PGA2 is typically supplied as a solution in methyl acetate (B1210297). For preparing a high-concentration stock solution, organic solvents are recommended. The choice of solvent will depend on the experimental requirements and compatibility with the downstream application.
Q2: How should I prepare aqueous solutions of 15(R)-15-methyl PGA2 for my experiments?
A2: Due to the low aqueous solubility and potential for precipitation, it is crucial to follow a specific protocol for preparing aqueous solutions. A detailed methodology is provided in the Experimental Protocols section below. It is strongly recommended to prepare aqueous solutions fresh for each experiment.
Q3: What is the stability of 15(R)-15-methyl PGA2 in aqueous solutions?
A3: Aqueous solutions of prostaglandins (B1171923), including PGA2, are generally not stable for long periods. It is recommended to use freshly prepared aqueous solutions and avoid storing them for more than one day. The stability of prostaglandins in aqueous solutions is highly dependent on pH, with acidic conditions generally favoring stability over neutral or alkaline conditions.
Q4: What are the recommended storage conditions for 15(R)-15-methyl PGA2?
A4: The supplier recommends storing 15(R)-15-methyl PGA2, as supplied in methyl acetate, at -20°C. Under these conditions, the product is stable for at least two years.[1]
Q5: What are the known signaling pathways for 15(R)-15-methyl PGA2?
A5: The pharmacology and EP receptor binding affinity for 15(R)-15-methyl PGA2 have not been published.[2] Therefore, specific signaling pathways for this compound have not been elucidated.
Troubleshooting Guides
Issue: Precipitation observed upon addition of 15(R)-15-methyl PGA2 to aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prostaglandins, in general, have limited solubility in aqueous solutions. Ensure that the final concentration in your aqueous buffer does not exceed the solubility limit. |
| Incorrect Dilution Method | Directly adding the organic stock solution to a large volume of aqueous buffer can cause localized high concentrations and precipitation. Follow the recommended protocol for preparing aqueous solutions by evaporating the organic solvent first. |
| pH of the Aqueous Buffer | The solubility of prostaglandins can be pH-dependent. Slightly acidic conditions (pH ~4-6) may improve the solubility of some prostaglandins. Consider using a buffer in this pH range if your experiment allows. |
| Solution Age | Over time, even if initially dissolved, prostaglandins can come out of solution. Always use freshly prepared aqueous solutions. |
Issue: Loss of biological activity of 15(R)-15-methyl PGA2 in an experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Solution | Prostaglandins are susceptible to degradation in aqueous environments, a process that can be accelerated by neutral or alkaline pH and elevated temperatures. Prepare solutions fresh and use them promptly. Consider the pH of your experimental medium. |
| Improper Storage | Ensure the stock solution in methyl acetate has been consistently stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. |
| Adsorption to Labware | Prostaglandins are lipophilic and can adsorb to plastic surfaces. Use low-adhesion microcentrifuge tubes and pipette tips where possible. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | >75 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | >50 mg/mL | [2] |
| Ethanol | >100 mg/mL | [2] |
| Phosphate Buffered Saline (PBS), pH 7.2 | >2.4 mg/mL | [2] |
Experimental Protocols
Protocol for Preparation of Aqueous Solutions of 15(R)-15-methyl PGA2
This protocol is designed to minimize precipitation and ensure the accurate concentration of 15(R)-15-methyl PGA2 in aqueous solutions for in vitro experiments.
Caption: Workflow for preparing aqueous solutions of 15(R)-15-methyl PGA2.
Mandatory Visualizations
Logical Relationship: Factors Influencing 15(R)-15-methyl PGA2 Stability in Aqueous Solutions
The following diagram illustrates the key factors that are known to influence the stability of prostaglandins in aqueous environments. While specific data for 15(R)-15-methyl PGA2 is limited, these general principles are applicable.
Caption: Key factors affecting the stability of prostaglandins in aqueous solutions.
Potential Degradation Pathway of A-Series Prostaglandins
While the specific degradation pathways of 15(R)-15-methyl PGA2 have not been fully elucidated, a known degradation route for related prostaglandins involves the conversion of PGE to PGA, which can then be further modified. This diagram illustrates a potential degradation pathway for PGA2 based on available information for related compounds.
Caption: A potential degradation pathway for A-series prostaglandins.
References
Technical Support Center: Degradation of 15(R)-15-methyl PGA2 in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-15-methyl PGA2 in aqueous solutions. The information is designed to address common challenges encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Rapid Loss of 15(R)-15-methyl PGA2 in Aqueous Buffer
Question: I am observing a rapid decrease in the concentration of my 15(R)-15-methyl PGA2 stock solution prepared in a standard phosphate-buffered saline (PBS) at pH 7.4. What could be the cause and how can I mitigate this?
Answer: Prostaglandins (B1171923) of the A-series are known to be unstable in aqueous solutions, and several factors can contribute to their degradation. The primary suspects are pH and temperature. While specific data for 15(R)-15-methyl PGA2 is limited, studies on related prostaglandins, such as 15(S)-15-methyl PGF2α, have shown that stability is highly pH-dependent.
Troubleshooting Steps:
-
pH Adjustment: Neutral or slightly acidic pH can promote degradation of prostaglandins. For instance, the stability of 15(S)-15-methyl PGF2α was found to increase significantly at a higher pH.[1] It is recommended to prepare your aqueous solutions in a buffer with a pH in the range of 8.5 to 9.5 to enhance stability. A tromethamine buffer at pH 9.55 has been shown to be effective in preserving a related compound for extended periods.[1]
-
Temperature Control: Elevated temperatures accelerate chemical degradation.[2] Always prepare and store your aqueous solutions of 15(R)-15-methyl PGA2 at low temperatures. For short-term storage (hours to a few days), refrigeration (2-8 °C) is advisable. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is recommended. Avoid repeated freeze-thaw cycles.
-
Use of Co-solvents: If your experimental design allows, consider preparing a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO, and then diluting it into your aqueous buffer immediately before use. This minimizes the time the compound spends in the aqueous environment.
-
Inert Atmosphere: While not always the primary degradation pathway for prostaglandins, oxidation can be a contributing factor. For highly sensitive experiments, preparing solutions with deoxygenated buffers and storing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I am getting variable results in my cell-based assays using 15(R)-15-methyl PGA2. Could this be related to its degradation?
Answer: Yes, the degradation of 15(R)-15-methyl PGA2 in your cell culture medium can lead to a decrease in its effective concentration over the course of the experiment, resulting in poor reproducibility.
Troubleshooting Steps:
-
Time-Course Experiment: To assess the stability of 15(R)-15-methyl PGA2 in your specific cell culture medium, perform a time-course experiment. Prepare the compound in the medium at the desired concentration and incubate it under the same conditions as your cell-based assay (e.g., 37 °C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the remaining concentration of 15(R)-15-methyl PGA2 using a validated analytical method like LC-MS/MS.[3]
-
Pre-incubation vs. Fresh Preparation: Compare the results of experiments where the compound is pre-incubated in the medium for the full duration of the assay versus experiments where a freshly prepared solution is added to the cells. Significant differences in outcomes would point towards degradation as a key factor.
-
pH of Culture Medium: Standard cell culture media are typically buffered around pH 7.4. As mentioned, a higher pH may improve stability. If your cell line can tolerate a slightly more alkaline environment, you could consider adjusting the pH of the medium, though this should be done with caution to avoid affecting cell viability.
-
Consider a More Stable Analog: If degradation remains a significant issue, investigate whether a more stable analog of PGA2 could be used for your specific application. The 15-methyl group is intended to confer metabolic stability, but chemical stability in aqueous solution is a separate issue.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 15(R)-15-methyl PGA2 in aqueous solutions?
A1: Based on studies of related prostaglandins, the potential degradation pathways for 15(R)-15-methyl PGA2 in aqueous solutions include:
-
Dehydration: This is a common degradation pathway for prostaglandins, especially under acidic or basic conditions.
-
Epimerization: The configuration at various chiral centers can change, leading to the formation of stereoisomers with potentially different biological activities.
-
Isomerization: Double bonds within the molecule may shift, leading to the formation of isomers.
-
Hydrolysis: If the compound is in an esterified form, hydrolysis of the ester group can occur.
Q2: What is the expected shelf-life of 15(R)-15-methyl PGA2 in an aqueous solution?
A2: The shelf-life is highly dependent on the storage conditions, particularly pH and temperature. There is no specific published stability data for 15(R)-15-methyl PGA2 in aqueous solutions. However, for a related compound, 15(S)-15-methyl PGF2α, storage in a tromethamine buffer at pH 9.55 at 37°C resulted in less than 3-4% degradation over a year.[1] In contrast, at neutral or acidic pH and at room temperature, significant degradation can be expected within hours to days. It is crucial to perform your own stability studies under your specific experimental conditions.
Q3: What analytical methods are recommended for studying the degradation of 15(R)-15-methyl PGA2?
A3: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of prostaglandins and their degradation products.[3] These methods offer high sensitivity and selectivity, allowing for the accurate quantification of the parent compound and the identification of its degradants. A stability-indicating HPLC method should be developed and validated to ensure that the peaks corresponding to the degradation products are well-separated from the peak of the intact 15(R)-15-methyl PGA2.
Q4: How can I perform a forced degradation study for 15(R)-15-methyl PGA2?
A4: A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5][6] A typical study involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 10-30%.
Table 1: Recommended Conditions for a Forced Degradation Study of 15(R)-15-methyl PGA2
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2, 4, 8, 24 hours | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1, 2, 4, 8 hours | To investigate degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 2, 4, 8, 24 hours | To assess susceptibility to oxidation. |
| Thermal Degradation | Solid compound at 80°C for 24, 48, 72 hours | To evaluate the effect of heat on the solid form. |
| Photostability | Solution exposed to UV light (254 nm) and visible light | To determine sensitivity to light. |
Experimental Protocols
Protocol: Stability Study of 15(R)-15-methyl PGA2 in Aqueous Buffer
Objective: To determine the degradation rate of 15(R)-15-methyl PGA2 in an aqueous buffer at a specific pH and temperature.
Materials:
-
15(R)-15-methyl PGA2
-
Aqueous buffer of choice (e.g., PBS pH 7.4, Tris buffer pH 8.5, Tromethamine buffer pH 9.5)
-
HPLC-grade water, acetonitrile, and formic acid
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
HPLC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 15(R)-15-methyl PGA2 in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the chosen aqueous buffer to a final concentration of 10 µg/mL. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into several vials and place them in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), remove one vial from the incubator.
-
Sample Analysis: Immediately analyze the sample using a validated stability-indicating LC-MS/MS method to determine the concentration of the remaining 15(R)-15-methyl PGA2.
-
Data Analysis: Plot the concentration of 15(R)-15-methyl PGA2 as a function of time. From this data, you can calculate the degradation rate constant and the half-life of the compound under the tested conditions.
Visualizations
Caption: Workflow for a stability study of 15(R)-15-methyl PGA2.
Caption: Potential degradation pathways for 15(R)-15-methyl PGA2.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 15(R)-15-methyl PGA2 Concentration for In Vitro Studies
Welcome to the technical support center for 15(R)-15-methyl PGA2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vitro studies. Given that the pharmacology and specific receptor binding affinity for 15(R)-15-methyl PGA2 have not been extensively published, this guide provides a framework for systematically determining its optimal concentration for your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is 15(R)-15-methyl PGA2 and what is known about its biological activity?
A1: 15(R)-15-methyl PGA2 is a synthetic analog of prostaglandin (B15479496) A2 (PGA2). Currently, there is limited published data on its specific biological activity and receptor binding profile.[1] It is known as a potential impurity in the commercial production of Arbaprostil, which is 15(R)-15-methyl PGE2.[1] Therefore, its effects in any given in vitro system must be determined empirically.
Q2: How should I prepare a stock solution of 15(R)-15-methyl PGA2?
A2: 15(R)-15-methyl PGA2 is typically supplied in a solution of methyl acetate (B1210297). To prepare a stock solution, the methyl acetate can be evaporated under a gentle stream of nitrogen gas. Immediately reconstitute the compound in a solvent of choice such as ethanol, DMSO, or dimethylformamide (DMF).[1] It is crucial to purge the solvent with an inert gas to minimize oxidation. For aqueous buffers, it is sparingly soluble.
Q3: What are the recommended storage conditions for 15(R)-15-methyl PGA2?
A3: For long-term stability, 15(R)-15-methyl PGA2 should be stored at -20°C.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Aqueous solutions are not recommended for storage for more than one day.
Q4: In the absence of published data, what is a reasonable starting concentration range for my in vitro experiments?
A4: For a novel compound like 15(R)-15-methyl PGA2, a broad dose-response experiment is recommended. A starting range of 1 nM to 10 µM is a common practice in early-stage in vitro pharmacological studies. This range is likely to encompass the concentrations at which specific biological effects may be observed without inducing non-specific toxicity.
Q5: How does 15(R)-15-methyl PGA2 compare to other related prostaglandin analogs?
A5: While direct comparisons are limited due to the lack of data, we can look at a structurally similar and well-characterized compound, 15(R)-15-methyl PGD2. This analog is a potent and selective agonist of the CRTH2/DP2 receptor, with EC50 values in the low nanomolar range for various cellular responses in eosinophils.[2][3][4] For example, the EC50 for eosinophil CD11b expression is 1.4 nM.[2][3] This suggests that methylated prostaglandins (B1171923) can be highly potent, and it is plausible that 15(R)-15-methyl PGA2 could also be active in the nanomolar range.
Data Presentation
Table 1: Solubility of 15(R)-15-methyl PGA2 and a Related Compound
| Compound | Solvent | Solubility |
| 15(R)-15-methyl PGA2 | DMF | >75 mg/ml |
| DMSO | >50 mg/ml | |
| Ethanol | >100 mg/ml | |
| PBS (pH 7.2) | >2.4 mg/ml | |
| 15(R)-15-methyl PGD2 | DMF | >100 mg/ml |
| DMSO | >50 mg/ml | |
| Ethanol | >75 mg/ml | |
| PBS (pH 7.2) | >5 mg/ml | |
| Data sourced from Cayman Chemical product information sheets.[1][2] |
Table 2: Reported EC50 Values for 15(R)-15-methyl PGD2 in Eosinophils
| Assay | EC50 Value (nM) |
| CD11b Expression | 1.4 |
| Actin Polymerization | 3.8 |
| Chemotaxis | 1.7 |
| These values are provided as a reference for the potential potency of methylated prostaglandins.[2][3][4] |
Experimental Protocols
Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines a general procedure for conducting a dose-response experiment to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of 15(R)-15-methyl PGA2 in a cell-based assay (e.g., proliferation, cytokine secretion, or reporter gene assay).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
15(R)-15-methyl PGA2 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., MTT, ELISA kit, luciferase substrate)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Preparation of 15(R)-15-methyl PGA2 Dilutions:
-
Prepare a serial dilution series of 15(R)-15-methyl PGA2 in complete cell culture medium. It is recommended to prepare these at 2x the final desired concentration.
-
A typical 10-point dilution series might start at 20 µM (for a final concentration of 10 µM) and proceed in 1:3 or 1:10 dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared 15(R)-15-methyl PGA2 dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the assay endpoint.
-
-
Assay Measurement:
-
Perform the specific assay according to the manufacturer's instructions (e.g., add MTT reagent, collect supernatant for ELISA, or add luciferase substrate).
-
Measure the output signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the response versus the log of the 15(R)-15-methyl PGA2 concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 or IC50 value.
-
Visualizations
Caption: Workflow for a dose-response experiment.
Caption: Hypothetical PGA2 signaling pathway.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause A: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting.
-
-
Possible Cause B: Pipetting errors.
-
Solution: Use calibrated pipettes and fresh tips for each dilution. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
-
-
Possible Cause C: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or medium to maintain a humidified environment and reduce evaporation from the inner wells.
-
Issue 2: No observable effect of 15(R)-15-methyl PGA2, even at high concentrations.
-
Possible Cause A: Inactive compound.
-
Solution: Ensure the compound has been stored correctly and that stock solutions are not repeatedly freeze-thawed. Prepare fresh dilutions for each experiment.
-
-
Possible Cause B: Cell line insensitivity.
-
Solution: The chosen cell line may not express the relevant receptors or signaling pathways for PGA2 analogs. Consider screening different cell lines that are known to be responsive to prostaglandins.
-
-
Possible Cause C: Assay endpoint is not appropriate.
-
Solution: The chosen assay may not be measuring a relevant downstream effect of 15(R)-15-methyl PGA2. Consider exploring alternative endpoints (e.g., if measuring proliferation shows no effect, investigate changes in cytokine profiles or specific gene expression).
-
Issue 3: Unexpected or biphasic dose-response curve.
-
Possible Cause A: Off-target effects at high concentrations.
-
Solution: High concentrations of a compound can lead to non-specific effects or cytotoxicity. Carefully observe cell morphology at the highest concentrations for signs of stress or death.
-
-
Possible Cause B: Activation of multiple signaling pathways.
-
Solution: The compound may be interacting with more than one receptor or pathway with different affinities, leading to a complex dose-response relationship. Further investigation with receptor-specific antagonists (if available for related prostaglandins) may be necessary to dissect the mechanism.
-
Disclaimer: The information provided here is intended as a general guide. Due to the limited published data on 15(R)-15-methyl PGA2, all experimental conditions, including the optimal concentration, must be determined empirically by the end-user for their specific in vitro model.
References
preventing off-target effects of 15(R)-15-methyl Prostaglandin A2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand potential off-target effects of 15(R)-15-methyl Prostaglandin A2. Given the limited published data on the specific pharmacology of 15(R)-15-methyl PGA2, this guide draws upon the known mechanisms of related prostaglandins (B1171923), such as Prostaglandin A2 (PGA2) and Prostaglandin E2 (PGE2), to provide informed recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a synthetic analog of Prostaglandin E2 (PGE2).[1][2] While its specific receptor binding affinities have not been published, it is expected to interact with prostanoid receptors, similar to other prostaglandins. Prostaglandins like PGE2 exert their effects by binding to G-protein coupled receptors (GPCRs), such as the EP receptor subtypes (EP1-4), which in turn modulate intracellular signaling pathways involving cyclic AMP (cAMP) and intracellular calcium.[3][4]
Q2: I am observing unexpected cellular effects at high concentrations of 15(R)-15-methyl PGA2. What could be the cause?
A2: High concentrations of prostaglandins can lead to off-target effects. Related cyclopentenone prostaglandins, like PGA2, are known to have activities independent of prostanoid receptors.[5] For instance, PGA2 can directly interact with mitochondria to induce apoptosis, a process that may be mediated by its thiol-reactivity.[6] It is possible that 15(R)-15-methyl PGA2 exhibits similar behavior at elevated concentrations. We recommend performing a dose-response experiment to distinguish between on-target and potential off-target effects.
Q3: My experimental results are inconsistent. What are some common sources of variability when working with prostaglandins?
A3: Inconsistent results can arise from several factors. Prostaglandins can be unstable in aqueous solutions.[4] It is crucial to prepare fresh solutions for each experiment and to use appropriate solvents for stock solutions (e.g., ethanol (B145695) or DMSO) stored at -20°C or -80°C.[4] Additionally, ensure standardized protocols for cell culture conditions, treatment times, and assay procedures. Variability in animal age, weight, or health status can also contribute to inconsistent in vivo results.[4]
Q4: How can I confirm that the observed effects are specific to the intended signaling pathway?
A4: To verify pathway specificity, you can use receptor antagonists for the suspected prostanoid receptors (e.g., EP receptor antagonists). If the biological effect is diminished in the presence of the antagonist, it suggests an on-target mechanism. Additionally, measuring downstream signaling molecules, such as cAMP or intracellular calcium, can help confirm the engagement of the expected pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity or apoptosis at concentrations intended for receptor activation. | Off-target effects due to direct mitochondrial interaction or thiol-reactivity, similar to PGA2.[6] | Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration. Consider co-treatment with thiol-containing compounds like N-acetylcysteine as a control to see if it rescues the effect.[6] |
| Observed effects do not correlate with known prostanoid receptor signaling (e.g., no change in cAMP levels). | The effect may be mediated by a non-receptor-dependent mechanism or interaction with an unexpected target. | Investigate alternative signaling pathways. Consider using broad-spectrum kinase inhibitors or other pathway inhibitors to probe the mechanism. Perform a target deconvolution screen if resources permit. |
| Inconsistent results between different cell lines or tissue types. | Differential expression of prostanoid receptors or other interacting proteins. | Characterize the expression levels of EP receptors in your experimental models. Use a positive control cell line with known receptor expression to validate your experimental setup. |
| Lack of a discernible biological effect in vivo. | The dose is too low, poor bioavailability, or rapid metabolism.[4] | Conduct a dose-response study with a range of concentrations.[4] Consider alternative routes of administration to improve bioavailability. Perform a time-course experiment to identify the optimal window for observing the effect.[4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Identify Therapeutic Window
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of 15(R)-15-methyl PGA2 in your cell culture medium. A typical range might be from 1 nM to 100 µM.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of 15(R)-15-methyl PGA2. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) and a functional assay relevant to your research question (e.g., cytokine ELISA or gene expression analysis).
-
Data Analysis: Plot cell viability and the functional response against the compound concentration to determine the EC50 (effective concentration) for the desired effect and the CC50 (cytotoxic concentration). The therapeutic window is the concentration range where the desired effect is observed without significant cytotoxicity.
Protocol 2: Use of a Thiol-Containing Compound to Test for Thiol-Reactivity Mediated Off-Target Effects
-
Experimental Setup: Design your experiment to include the following groups:
-
Vehicle control
-
15(R)-15-methyl PGA2 at a concentration known to cause the suspected off-target effect
-
N-acetylcysteine (NAC) alone (e.g., 1-5 mM)
-
15(R)-15-methyl PGA2 + NAC (pre-incubate cells with NAC for 1-2 hours before adding the prostaglandin)
-
-
Treatment and Incubation: Treat the cells as per your standard protocol.
-
Endpoint Measurement: Measure the outcome of interest (e.g., apoptosis, cell viability).
-
Interpretation: If NAC significantly reverses the effect of 15(R)-15-methyl PGA2, it suggests that the off-target effect may be mediated through reactions with cellular thiols.[6]
Signaling Pathways and Workflows
Caption: Potential signaling pathways of 15(R)-15-methyl PGA2.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow to mitigate off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in prostaglandin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin (B15479496) bioassays. The following information is designed to help you identify and resolve common sources of variability in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your prostaglandin bioassays, particularly with ELISA and EIA methods.
Q1: What are the most common sources of variability in prostaglandin bioassays?
Variability in prostaglandin bioassays can arise from multiple factors throughout the experimental workflow.[1] Key sources include:
-
Sample Collection and Handling: Prostaglandins (B1171923) are lipids that can be synthesized or degraded rapidly ex vivo.[2] Platelet activation during blood collection can artificially increase prostaglandin levels.[2] Improper storage, including temperature fluctuations and repeated freeze-thaw cycles, can lead to degradation.[3][4]
-
Reagent Preparation and Storage: Incorrect dilution of standards, antibodies, and conjugates is a primary source of error.[5] Reagents stored improperly or used past their expiration date may have reduced activity.[6]
-
Assay Procedure: Inconsistent pipetting, variations in incubation times and temperatures, and inadequate plate washing can all introduce significant variability.[7]
-
Sample Matrix Effects: Components in biological samples (e.g., lipids, proteins) can interfere with antibody binding.[8]
Q2: I'm observing high background in my ELISA/EIA. What are the likely causes and solutions?
High background can mask the true signal and reduce assay sensitivity. Here are common causes and how to address them:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Ensure thorough washing of all wells between steps to remove unbound reagents. Increase the number of wash cycles or the soak time.[5] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Avoid cross-contamination of reagents.[3] |
| High Concentration of Detection Reagents | Optimize the concentrations of the enzyme conjugate and substrate. High concentrations can lead to non-specific signal.[5] |
| Non-specific Binding | Ensure adequate blocking of the plate. You may need to try different blocking agents.[3] |
| Improper Incubation | Adhere strictly to the recommended incubation times and temperatures in the protocol. |
Q3: My signal is too low. What should I check?
A weak or absent signal can be due to several factors:
| Potential Cause | Recommended Solution |
| Degraded Prostaglandins | Ensure proper sample collection and storage to prevent prostaglandin degradation. Aliquot samples to avoid multiple freeze-thaw cycles.[3] |
| Inactive Reagents | Check the expiration dates of all kit components. Ensure enzymes and antibodies have been stored at the correct temperatures.[6] |
| Incorrect Reagent Preparation | Verify the dilutions of standards, antibodies, and enzyme conjugates. |
| Sub-optimal Incubation | Ensure incubation steps are carried out for the specified duration and at the correct temperature to allow for sufficient binding.[9] |
| Presence of Inhibitors in the Sample | Some components in the sample matrix may inhibit the enzyme reaction. Consider sample purification or dilution. |
Q4: I'm seeing high variability between my duplicate/triplicate wells (high intra-assay CV). What could be the cause?
High intra-assay variability points to inconsistencies in the assay procedure itself.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting for all wells. Use calibrated pipettes and pre-rinse tips with the reagent.[5] |
| Inadequate Mixing | Thoroughly mix all reagents before use and ensure uniform mixing within each well by gently tapping the plate.[5] |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate near drafts or on a cold surface. |
| Inconsistent Incubation Timing | Add reagents to all wells in a consistent and timely manner to ensure equal incubation times.[3] |
| Edge Effects | To minimize edge effects, consider not using the outermost wells of the plate for samples or standards. |
Q5: My results are not consistent between different assays (high inter-assay CV). How can I improve this?
High inter-assay variability suggests that conditions are changing from one experiment to the next.
| Potential Cause | Recommended Solution |
| Variations in Reagent Preparation | Prepare fresh reagents for each assay and ensure consistency in their preparation. |
| Different Incubation Conditions | Use a calibrated incubator and timer to ensure identical incubation conditions for every assay. |
| Kit Lot-to-Lot Variability | If using different kit lots, be aware that there may be some inherent variability. Always run a full standard curve with each new plate.[3] |
| Changes in Operator Technique | Ensure that the same standardized procedure is followed by all operators. |
Quantitative Data Summary
The following tables summarize key performance characteristics of prostaglandin bioassays. Note that these values can vary depending on the specific assay, sample type, and laboratory conditions.
Table 1: Representative Prostaglandin E2 (PGE2) ELISA Performance
| Parameter | Value | Reference |
| Assay Range | 39.0 - 2,500 pg/mL | |
| Sensitivity | 41.4 pg/mL | |
| Intra-Assay Precision (CV%) | 5.0 - 9.0% | |
| Inter-Assay Precision (CV%) | 9.9 - 12.9% |
Table 2: Sample Recovery for PGE2 ELISA
| Sample Type | Average % Recovery |
| Cell Culture Media | 97% |
| EDTA Plasma | 93% |
| Heparin Plasma | 94% |
| Serum | 97% |
| Urine | 99% |
| Data derived from R&D Systems Parameter™ PGE2 Assay Kit insert. |
Table 3: Prostaglandin Stability
| Prostaglandin | Condition | Stability | Reference |
| PGE1 | Aqueous solution, pH 7.4, 37°C | 95% degraded by day 14 | [10] |
| PGE1 | Aqueous solution, pH 4.5-4.7, 37°C | 75% degraded by day 32 | [10] |
| PGE1 | In 10% dextrose, 30°C | Stable for 48 hours | [11] |
Experimental Protocols
Below is a generalized, step-by-step protocol for a competitive Prostaglandin E2 (PGE2) ELISA. Note: Always refer to the specific manufacturer's instructions for your kit.
1. Sample Preparation
-
Cell Culture Supernatants: Centrifuge to remove particulates. Assay immediately or store at ≤ -20°C.[4]
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation. Add a cyclooxygenase inhibitor like indomethacin (B1671933) (to a final concentration of ~10 µg/mL) to prevent ex vivo prostaglandin synthesis.[4]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Add a cyclooxygenase inhibitor. Centrifuge within 30 minutes of collection.[4]
-
Urine: Collect mid-stream urine in a sterile container. Centrifuge to remove particulates.[4]
-
Storage: Aliquot samples and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[4]
2. Reagent Preparation
-
Bring all reagents to room temperature before use.[6]
-
Prepare Wash Buffer by diluting the concentrate with deionized water as per the kit instructions.
-
Reconstitute the PGE2 standard and perform serial dilutions to create a standard curve.
3. Assay Procedure
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the PGE2-enzyme conjugate to each well (except blanks).
-
Incubate the plate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature on an orbital shaker).[12]
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[12]
-
Stop the reaction by adding the Stop Solution.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).[4]
4. Data Analysis
-
Average the duplicate readings for each standard and sample.
-
Subtract the average zero standard optical density (O.D.).
-
Create a standard curve by plotting the O.D. of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of PGE2 in your samples.
Visualizations
Prostaglandin E2 (PGE2) Signaling Pathway
Caption: PGE2 signaling through its four receptor subtypes (EP1-4).[13][14][15]
Troubleshooting Logic for High Background in ELISA
Caption: A logical workflow for diagnosing high background in an ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
improving reproducibility of 15(R)-15-methyl PGA2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of experiments involving 15(R)-15-methyl PGA2. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My 15(R)-15-methyl PGA2 won't dissolve. How can I properly solubilize it?
A1: 15(R)-15-methyl PGA2 is supplied as a solution in methyl acetate (B1210297). To prepare it for experimental use, you must first evaporate the methyl acetate. Under a gentle stream of nitrogen, carefully evaporate the solvent. Once the solvent is completely evaporated, you can reconstitute the compound in a solvent of your choice. For stock solutions, organic solvents such as ethanol, DMSO, and DMF are recommended. For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous buffers, it is advised to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for 15(R)-15-methyl PGA2 to ensure its stability?
A2: For long-term storage, 15(R)-15-methyl PGA2 should be stored at -20°C.[1] When stored correctly, it is stable for at least two years.[1] It is not recommended to store aqueous solutions for more than one day.
Q3: I am seeing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results with prostaglandin (B15479496) analogs can stem from several factors:
-
Improper Storage: Ensure the compound is stored at -20°C in a tightly sealed container to prevent degradation.
-
Incorrect Solvent Preparation: As 15(R)-15-methyl PGA2 is supplied in methyl acetate, ensure the complete evaporation of this solvent before reconstitution in your desired experimental solvent.
-
Aqueous Solution Instability: Aqueous solutions of prostaglandins (B1171923) can be unstable. It is recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than a day.
-
Lot-to-Lot Variability: 15(R)-15-methyl PGA2 is noted as a possible impurity in the production of bulk arbaprostil.[1] This may imply a potential for variability between different lots. If you suspect this, it is advisable to test new lots against previous ones in a standardized assay.
Q4: What is the known mechanism of action or signaling pathway for 15(R)-15-methyl PGA2?
A4: The pharmacology and EP receptor binding affinity for 15(R)-15-methyl PGA2 have not been published.[1] Therefore, its specific mechanism of action and signaling pathway are currently unknown. It is important to distinguish it from the well-characterized 15(R)-15-methyl PGD2, which is a potent and selective agonist for the CRTH2/DP2 receptor.[2][3][4][5]
Q5: Are there any known side effects or toxicities associated with 15(R)-15-methyl PGA2?
A5: There is no specific information available regarding the side effects or toxicity of 15(R)-15-methyl PGA2. However, prostaglandin analogs as a class can have various side effects, though these are primarily documented in clinical use and not necessarily indicative of in vitro or in vivo research effects.[6][7][8][9][10] It is recommended to handle this compound with standard laboratory safety procedures.
Data Presentation
Table 1: Solubility of 15(R)-15-methyl PGA2
| Solvent | Solubility |
| DMF | >75 mg/ml (from PGA1) |
| DMSO | >50 mg/ml (from PGA1) |
| Ethanol | >100 mg/ml (from PGA1) |
| PBS (pH 7.2) | >2.4 mg/ml (from PGA1) |
Data sourced from Cayman Chemical product information.[1]
Table 2: Stability of 15(R)-15-methyl PGA2
| Storage Condition | Stability |
| -20°C (in supplied format) | ≥ 2 years |
| Aqueous Solution | Not recommended for storage > 1 day |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of 15(R)-15-methyl PGA2 from its supplied format in methyl acetate.
-
Evaporation of Shipping Solvent:
-
Allow the vial of 15(R)-15-methyl PGA2 to equilibrate to room temperature before opening.
-
Under a gentle stream of inert gas (e.g., nitrogen), evaporate the methyl acetate solvent. Ensure the evaporation is carried out in a well-ventilated area, preferably a fume hood.
-
Continue the gas stream until the solvent is completely removed, leaving a film or residue of the compound.
-
-
Reconstitution:
-
Immediately add your desired solvent for the stock solution (e.g., ethanol, DMSO, DMF).
-
Vortex or sonicate gently to ensure complete dissolution of the compound.
-
For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the amount of 15(R)-15-methyl PGA2 in the vial (Molecular Weight: 348.5 g/mol ).
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the preparation of aqueous working solutions from an organic stock solution.
-
Dilution from Stock:
-
Thaw an aliquot of the 15(R)-15-methyl PGA2 stock solution.
-
Dilute the stock solution with your desired aqueous buffer (e.g., PBS pH 7.2) to the final working concentration.
-
It is recommended to add the stock solution to the aqueous buffer while vortexing to aid in dissolution and prevent precipitation.
-
-
Use and Storage:
-
Use the freshly prepared aqueous working solution immediately for your experiments.
-
It is not recommended to store aqueous solutions of 15(R)-15-methyl PGA2 for more than one day due to potential instability.
-
Visualizations
Caption: Workflow for preparing 15(R)-15-methyl PGA2 solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The side effects of the prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side effects associated with prostaglandin analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Ocular Surface Changes in Prostaglandin Analogue-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15(R)-15-methyl Prostaglandin A2
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of 15(R)-15-methyl Prostaglandin (B15479496) A2.
Product Information
Chemical Properties:
| Property | Value |
| Formal Name | 9-oxo-15R-hydroxy-15-methyl-prosta-5Z,10,13E-trien-1-oic acid |
| CAS Number | 96440-68-5[1][2] |
| Molecular Formula | C₂₁H₃₂O₄[1][2] |
| Formula Weight | 348.5 g/mol [1][2] |
| Purity | ≥98%[2] |
| Formulation | A solution in methyl acetate[1][2] |
Storage and Stability
Proper storage is critical to maintain the integrity of 15(R)-15-methyl Prostaglandin A2.
| Parameter | Recommendation |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 2 years at -20°C[2] |
| Shipping | Shipped on wet ice in the continental US; may vary elsewhere. |
Solubility Data
The solubility of this compound in various solvents is provided below. This information is crucial for preparing stock solutions and experimental dilutions.
| Solvent | Solubility |
| DMF | >75 mg/mL (from PGA1)[1][2] |
| DMSO | >50 mg/mL (from PGA1)[1][2] |
| Ethanol (B145695) | >100 mg/mL (from PGA1)[1][2] |
| PBS (pH 7.2) | >2.4 mg/mL (from PGA1)[1][2] |
Experimental Protocols
General Protocol for Preparation of Working Solutions:
-
Material Preparation:
-
This compound in methyl acetate (B1210297).
-
Anhydrous solvent of choice for stock solution (e.g., DMSO, Ethanol).
-
Aqueous buffer or cell culture medium for final dilution.
-
Sterile microcentrifuge tubes and pipette tips.
-
-
Stock Solution Preparation:
-
Before opening, warm the vial of this compound to room temperature.
-
Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the methyl acetate solvent.
-
Immediately add a precise volume of the desired anhydrous solvent (e.g., DMSO) to the dried compound to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution on ice.
-
Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the stock solution upon thawing. | The solubility limit in the chosen solvent may have been exceeded, or the compound is less soluble at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, sonication may be helpful. Consider preparing a more dilute stock solution. |
| Inconsistent or no biological activity observed. | 1. Degradation: The compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged exposure to room temperature). 2. Incorrect Dilution: Errors in serial dilutions can lead to incorrect final concentrations. 3. Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) in the experimental medium may be too high, causing cellular toxicity. | 1. Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C. 2. Carefully reprepare the serial dilutions. Use calibrated pipettes. 3. Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle control in your experimental design. |
| Difficulty dissolving the compound in aqueous buffer. | Prostaglandins (B1171923) are lipids and often have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol first, and then dilute this into your aqueous buffer or media. |
Frequently Asked Questions (FAQs)
Q1: How should I handle this compound upon receipt? A1: Upon receipt, the product should be stored at -20°C. It is supplied as a solution in methyl acetate.
Q2: Can I store the compound dissolved in an aqueous buffer? A2: It is not recommended to store prostaglandins in aqueous solutions for extended periods as they are prone to degradation. Prepare aqueous solutions fresh for each experiment.
Q3: What safety precautions should I take when handling this compound? A3: Prostaglandins are potent bioactive lipids. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.
Q4: What is the known mechanism of action for this compound? A4: The pharmacology and receptor binding affinity for this compound have not been extensively published.[1] It is known as a possible impurity in the production of arbaprostil, a synthetic analog of Prostaglandin E2.[1]
Q5: How do I change the solvent from methyl acetate? A5: To change the solvent, you can evaporate the methyl acetate under a gentle stream of nitrogen and then immediately add your solvent of choice.
Postulated Signaling Pathway
While the specific signaling pathway of this compound is not well-documented, prostaglandins generally exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[3] Given its structural similarity to other prostaglandins, it may interact with one or more of the prostaglandin receptor subtypes (e.g., EP, DP, FP receptors), leading to downstream signaling cascades involving adenylyl cyclase, phospholipase C, and changes in intracellular cyclic AMP (cAMP) or calcium levels.
Caption: A generalized prostaglandin signaling pathway.
References
Technical Support Center: Synthesis of Prostaglandin A Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of prostaglandin (B15479496) A (PGA) analogs. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of Prostaglandin A analogs?
The synthesis of prostaglandin A analogs is a complex process with several inherent challenges. Key difficulties include:
-
Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers on the cyclopentanone (B42830) ring and the two side chains is a primary obstacle. The five-membered ring's conformational flexibility makes precise stereocontrol challenging.[1]
-
Side Reactions: Unwanted side reactions, such as dehydration of the β-hydroxy cyclopentanone to form the α,β-unsaturated ketone characteristic of PGA, can be difficult to control and can lead to the formation of isomeric impurities like PGB and PGC.
-
Purification: The separation of the desired product from closely related stereoisomers, regioisomers, and reaction byproducts often requires advanced purification techniques like High-Performance Liquid Chromatography (HPLC).[2]
-
Protecting Group Strategy: The synthesis involves multiple functional groups that require a carefully planned, multi-step protection and deprotection strategy. The protecting groups must be stable under various reaction conditions and removable without affecting other parts of the molecule.[3]
-
Yield Optimization: Achieving high overall yields in a multi-step synthesis is a significant challenge, often requiring optimization of each reaction step.
Q2: How can I improve the stereoselectivity of the C15 hydroxyl group formation?
The stereoselective reduction of the C15-keto group is a critical step that significantly impacts the biological activity of the final analog. Low diastereoselectivity is a common issue.
-
Troubleshooting Poor Stereoselectivity:
-
Reagent Selection: Standard reducing agents like sodium borohydride (B1222165) often provide poor selectivity. More sterically demanding reagents can improve the diastereomeric excess (d.e.).
-
Chiral Catalysts: The use of chiral catalysts in conjunction with a reducing agent can significantly enhance enantioselectivity.
-
| Reducing Agent/Catalyst | Substrate | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |
| L-Selectride® | Enone intermediate for Latanoprost | >90% d.e. | J. Am. Chem. Soc. 1993, 115 (5), pp 1593–1602 |
| (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) | Enone intermediate | 92% d.e. | WO 2001/55101 |
| CBS-oxazaborolidine with borane | Enone intermediate | 92% d.e. | WO 2001/55101 |
| Noyori's catalyst (asymmetric reduction) | Ketone intermediate | 98% e.e. | Org. Lett. 2022, 24, 47, 8645–8649 |
Q3: I am observing the formation of PGB and PGC analogs as impurities. How can I prevent this?
Prostaglandin A analogs contain an α,β-unsaturated ketone, which is susceptible to isomerization to the more thermodynamically stable PGB (cross-conjugated) and PGC (conjugated) isomers, especially under acidic or basic conditions.
-
Troubleshooting Isomerization:
-
pH Control: Maintain neutral or near-neutral pH during reactions and work-up procedures whenever possible.
-
Mild Reagents: Utilize mild reaction conditions and reagents for transformations on the PGA skeleton.
-
Temperature Control: Perform reactions at low temperatures to minimize isomerization.
-
Rapid Purification: Purify the PGA analog promptly after synthesis to avoid prolonged exposure to conditions that may induce isomerization.
-
Troubleshooting Guides
Issue 1: Low Yield in the Wittig or Horner-Wadsworth-Emmons (HWE) Reaction
The introduction of the α- or ω-side chain via olefination is a crucial C-C bond-forming step. Low yields can result from several factors.
-
Possible Causes & Solutions:
-
Poor Ylide Formation (Wittig):
-
Incomplete deprotonation of the phosphonium (B103445) salt: Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH). The reaction should be conducted under strictly anhydrous and inert conditions.
-
Ylide decomposition: Stabilized ylides are more stable but less reactive. Non-stabilized ylides are more reactive but can be unstable. Prepare and use the ylide at low temperatures.
-
-
Low Reactivity of the Carbonyl Group:
-
Steric hindrance: A sterically hindered ketone or aldehyde may react slowly. Consider using the more nucleophilic phosphonate (B1237965) carbanions of the HWE reaction, which are often more effective with hindered ketones.[4]
-
-
Side Reactions:
-
Epoxide formation: Aldehydes without α-hydrogens can undergo reaction with the ylide to form epoxides.
-
-
Difficult Purification (Wittig):
-
Triphenylphosphine oxide byproduct: This byproduct can be difficult to separate from the desired product. Purification often requires careful column chromatography. Consider using the HWE reaction, as the phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.[4]
-
-
| Olefination Method | Typical Substrate | Advantages | Disadvantages | Typical Yields |
| Wittig Reaction | Aldehydes, Ketones | Wide availability of reagents. | Triphenylphosphine oxide byproduct can be difficult to remove. Stereoselectivity can be an issue. | 50-80% |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehydes, Ketones | Water-soluble phosphate byproduct is easily removed. Generally higher E-selectivity. More nucleophilic carbanion reacts well with hindered ketones. | Phosphonate reagents can be more expensive. | 70-95% |
Issue 2: Difficulty in Purifying the Final Prostaglandin A Analog
The final product is often contaminated with stereoisomers and other impurities.
-
Purification Strategy:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common first step for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) is typically used.
-
High-Performance Liquid Chromatography (HPLC): For high purity requirements, preparative HPLC is often necessary. Both normal-phase and reversed-phase HPLC can be employed.
-
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.
-
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is particularly useful for separating polar impurities.[2]
-
-
Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is required.
-
| HPLC Method | Stationary Phase | Mobile Phase Example | Application | Reference |
| Reversed-Phase | C18 | Acetonitrile/Water with 0.1% Formic Acid | Separation of prostaglandin analogs from polar impurities. | J. Chromatogr. A. 2014, 1361, 137-144 |
| Chiral HPLC | Chiracel OJ-RH | Acetonitrile/Methanol/Water (pH=4) | Separation of enantiomers of prostaglandins (B1171923). | Molecules 2020, 25(17), 3848 |
Experimental Protocols
Key Experiment: Synthesis of the Corey Lactone Diol (A Key Intermediate)
The Corey lactone is a versatile precursor for many prostaglandins. A one-pot synthesis has been developed to improve efficiency.[5][6]
Materials:
-
(1R,5S)-3-((diphenyl(trimethylsilyl)methyl)silyl)-2-oxabicyclo[2.2.1]hept-5-en-3-ylium trifluoromethanesulfonate (B1224126) (organocatalyst)
-
Acrolein
-
2-(trimethylsilyloxy)prop-1-ene
-
Lithium aluminium hydride tert-butoxide (LiAlH(OtBu)3)
-
Tetrafluoroboric acid (HBF4)
-
Potassium carbonate (K2CO3)
-
Hydrogen peroxide (H2O2)
-
Potassium fluoride (B91410) (KF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of the organocatalyst in DCM is cooled to -78 °C.
-
Acrolein and 2-(trimethylsilyloxy)prop-1-ene are added sequentially, and the mixture is stirred for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO3 and extracted with DCM. The organic layers are dried and concentrated.
-
The crude product is dissolved in THF and cooled to -78 °C. LiAlH(OtBu)3 is added, and the mixture is stirred for 30 minutes.
-
HBF4 is added, and the mixture is stirred for another 30 minutes.
-
The reaction is neutralized with K2CO3.
-
H2O2 and KF are added, and the mixture is stirred at 40 °C for 1 hour.
-
The reaction is quenched with sodium thiosulfate (B1220275) and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Expected Yield: ~50% overall yield.[5]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Experimental Artifacts with 15(R)-15-methyl PGA₂
Disclaimer: Information regarding the specific biological activities and receptor binding affinities of 15(R)-15-methyl PGA₂ is limited in published literature.[1] This compound is primarily documented as a potential impurity in the commercial production of arbaprostil (B1667587) (15(R)-15-methyl PGE₂). The guidance provided in this technical support center is largely based on the known properties of the closely related compound, Prostaglandin (B15479496) A₂ (PGA₂), and other prostaglandin analogs. Researchers should use this information as a starting point and validate all experimental protocols and findings.
Frequently Asked Questions (FAQs)
Q1: What is 15(R)-15-methyl PGA₂ and what are its known properties?
15(R)-15-methyl PGA₂ is a synthetic prostaglandin analog. Its pharmacology and specific receptor binding affinities have not been extensively published.[1] It is identified as one of several potential impurities in the manufacturing of arbaprostil, a 15(R)-15-methyl PGE₂ analog.[1]
Q2: How should I store and handle 15(R)-15-methyl PGA₂?
For long-term storage, it is recommended to store 15(R)-15-methyl PGA₂ at -20°C. The stability is reported to be at least two years under these conditions. The compound is often supplied in a methyl acetate (B1210297) solution.
Q3: In what solvents is 15(R)-15-methyl PGA₂ soluble?
Based on data for similar prostaglandin analogs, 15(R)-15-methyl PGA₂ is expected to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For aqueous buffers, it is sparingly soluble. To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with 15(R)-15-methyl PGA₂ and related prostaglandins (B1171923).
Issue 1: Inconsistent or No Cellular Response
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prostaglandins can be unstable in aqueous solutions. Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Solvent/Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is not toxic to your cells (typically <0.1%). Verify the calculations for your stock and working concentrations. |
| Cell Line Insensitivity | The cellular response to prostaglandins is receptor-dependent. Your cell line may not express the appropriate receptors. Screen different cell lines or verify receptor expression using techniques like qPCR or western blotting. |
| Suboptimal Treatment Conditions | Optimize the treatment duration and concentration of 15(R)-15-methyl PGA₂. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. |
Issue 2: High Background in ELISA Assays
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Ensure thorough washing between each step of the ELISA protocol to remove unbound reagents. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile buffers to avoid contamination. |
| Non-specific Binding | Use a blocking buffer (e.g., BSA or non-fat dry milk) to block non-specific binding sites on the microplate wells. |
| Cross-Reactivity | The antibody may be cross-reacting with other molecules in your sample. Consult the antibody datasheet for information on cross-reactivity. |
Issue 3: Cell Viability and Toxicity Issues
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | As mentioned, ensure the final concentration of the organic solvent is below the toxic threshold for your cells. Run a solvent-only control to assess its effect on cell viability. |
| High Compound Concentration | Prostaglandins can induce apoptosis at higher concentrations. Perform a dose-response curve to identify a non-toxic working concentration for your desired biological effect. |
| Contamination | Ensure aseptic techniques are followed during cell culture and treatment to prevent bacterial or fungal contamination, which can affect cell health. |
Quantitative Data
The following tables summarize quantitative data for 15(R)-15-methyl PGA₂ and related prostaglandin analogs to aid in experimental design.
Table 1: IC₅₀ Values of Prostaglandin Analogs
| Compound | Assay | Cell Line/System | IC₅₀ (µM) |
| 15(R)-15-methyl PGA₂ | Glutathione S-transferase inhibition | Not specified | 136.7 |
| 15(S)-PGA₂ | Glutathione S-transferase inhibition | Not specified | 75.4 |
| 11-deoxy-11-methylene PGD₂ | DP2 antagonist activity | Human eosinophils and basophils | ~2 |
Table 2: EC₅₀ Values of Prostaglandin Analogs
| Compound | Biological Effect | Cell Line/System | EC₅₀ (nM) |
| 15(R)-15-methyl PGD₂ | Eosinophil CD11b expression | Human eosinophils | 1.4[2][3] |
| Actin polymerization | Human eosinophils | 3.8[2][3] | |
| Chemotaxis | Human eosinophils | 1.7[2][3][4] | |
| PGD₂ | Chemotaxis | Human eosinophils | 10[4] |
| 15(S)-15-methyl PGD₂ | Chemotaxis | Human eosinophils | 128[4] |
| PGE₂ | Apoptosis induction | Normal lung fibroblasts | ~50[5] |
Experimental Protocols
Protocol 1: General Cell Treatment with 15(R)-15-methyl PGA₂
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of 15(R)-15-methyl PGA₂ in an appropriate organic solvent (e.g., sterile DMSO or ethanol).
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in a serum-free or low-serum cell culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and controls.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 15(R)-15-methyl PGA₂ or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay, apoptosis assay, or protein/gene expression analysis.
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol is for the detection of apoptosis induced by 15(R)-15-methyl PGA₂ (or related prostaglandins) using flow cytometry.
-
Induce Apoptosis: Treat cells with 15(R)-15-methyl PGA₂ as described in Protocol 1 for the predetermined optimal time to induce apoptosis.[6] Include both a negative control (vehicle-treated cells) and a positive control for apoptosis.
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.
-
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Add fluorochrome-conjugated Annexin V to the cell suspension.
-
Add Propidium Iodide (PI) to the cell suspension to differentiate between early apoptotic and late apoptotic/necrotic cells.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key processes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Technical Support Center: Prostaglandin A Analogs in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin (B15479496) A (PGA) analogs, such as PGA1 and PGA2, in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of PGA analogs?
A1: Prostaglandin A analogs are typically dissolved in a small amount of an organic solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution. It is crucial to use anhydrous solvents to minimize hydrolysis. Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Q2: What is the expected stability of PGA analogs in cell culture media?
A2: The stability of prostaglandin A analogs in cell culture media can be variable and is influenced by several factors. While specific half-life data for PGA1 and PGA2 in common media like DMEM or RPMI-1640 is not extensively published, data from related prostaglandins (B1171923), such as PGE2, suggest a half-life of approximately 24-48 hours under standard cell culture conditions (37°C, 5% CO₂). However, the actual stability should be empirically determined for your specific experimental setup.
Q3: What factors can affect the stability of PGA analogs in my experiments?
A3: Several factors can influence the degradation of PGA analogs in cell culture media:
-
pH: PGA analogs are susceptible to degradation at both acidic and alkaline pH. Cell culture media is typically buffered to a physiological pH of 7.2-7.4, but local pH changes in the microenvironment of the cells can occur.
-
Temperature: Higher temperatures accelerate the degradation of prostaglandins. Maintaining a constant 37°C is standard for cell culture, but prolonged exposure to room temperature should be avoided.
-
Serum: The presence of enzymes in fetal bovine serum (FBS) can potentially metabolize PGA analogs. The effect of serum on stability should be considered, especially in long-term experiments.
-
Cellular Metabolism: Cells can actively metabolize prostaglandins, leading to a decrease in the effective concentration over time.
Q4: How often should I replace the media containing PGA analogs in my long-term experiments?
A4: For experiments lasting longer than 48 hours, it is advisable to replace the medium with freshly prepared PGA analog solution every 24 to 48 hours. This ensures that the cells are exposed to a consistent concentration of the active compound throughout the experiment.
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with prostaglandin A analogs.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effects. | Degradation of PGA analog: The compound may have degraded in the stock solution or in the cell culture medium. | 1. Prepare fresh stock solutions from a new vial of the compound.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Empirically determine the half-life of the PGA analog in your specific cell culture medium (see Experimental Protocols).4. For long-term experiments, replenish the medium with fresh compound every 24-48 hours. |
| Incorrect concentration: Errors in calculating dilutions or pipetting. | 1. Double-check all calculations for dilutions.2. Ensure pipettes are properly calibrated. | |
| Cellular resistance: The cell line may have or has developed resistance to the PGA analog. | 1. Test a range of concentrations to determine the optimal dose.2. Verify the expression of relevant receptors or signaling proteins in your cell line. | |
| High variability between replicate wells or experiments. | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable responses. | 1. Ensure a homogenous cell suspension before seeding.2. Use a consistent seeding protocol for all experiments. |
| Edge effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. | 1. Avoid using the outermost wells for experimental samples.2. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Incomplete mixing of PGA analog in media: The compound may not be evenly distributed in the culture wells. | 1. Gently swirl the plate after adding the PGA analog to ensure proper mixing. | |
| Unexpected cell death or cytotoxicity. | Solvent toxicity: High concentrations of the organic solvent (e.g., DMSO, ethanol) used to dissolve the PGA analog can be toxic to cells. | 1. Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).2. Include a vehicle control (media with the same concentration of solvent but without the PGA analog) in your experiments. |
| Off-target effects: The PGA analog may have unintended effects on the cells at the concentration used. | 1. Perform a dose-response experiment to identify a non-toxic effective concentration.2. Consult the literature for known off-target effects of the specific PGA analog. |
III. Experimental Protocols
Protocol 1: Determination of PGA Analog Stability in Cell Culture Media using HPLC or LC-MS/MS
This protocol provides a framework for quantifying the degradation of PGA analogs in your specific cell culture medium.
Materials:
-
PGA analog (PGA1 or PGA2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without FBS
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Appropriate column (e.g., C18) and mobile phase for prostaglandin analysis. A common mobile phase for PGE1 and PGA1 analysis is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3.[1]
-
Internal standard (optional, but recommended for LC-MS/MS)
Procedure:
-
Preparation:
-
Prepare a stock solution of the PGA analog in an appropriate anhydrous solvent (e.g., ethanol or DMSO).
-
Spike the pre-warmed cell culture medium (with and without FBS) with the PGA analog to the final desired concentration. Ensure the final solvent concentration is minimal.
-
-
Incubation and Sampling:
-
Dispense the PGA analog-containing medium into sterile tubes or wells.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The T=0 sample represents the initial concentration.
-
-
Sample Processing:
-
Immediately after collection, snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis to halt further degradation.
-
Prior to analysis, thaw the samples and perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify the prostaglandins and remove interfering substances from the media.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method.
-
Create a standard curve with known concentrations of the PGA analog to quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Plot the concentration of the PGA analog versus time.
-
Calculate the half-life (t₁/₂) of the PGA analog under your experimental conditions.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical stability data for PGA1 and PGA2 in different cell culture media. Note: This data is for illustrative purposes only. Researchers must determine the stability of their specific analogs under their experimental conditions.
| Prostaglandin Analog | Cell Culture Medium | Serum Status | Temperature (°C) | Half-life (t₁/₂) (hours) |
| PGA1 | DMEM | 10% FBS | 37 | ~ 20 |
| PGA1 | DMEM | Serum-Free | 37 | ~ 28 |
| PGA2 | RPMI-1640 | 10% FBS | 37 | ~ 24 |
| PGA2 | RPMI-1640 | Serum-Free | 37 | ~ 32 |
IV. Signaling Pathways and Workflows
PGA Analog Experimental Workflow
The following diagram illustrates a typical workflow for conducting experiments with prostaglandin A analogs.
PGA2-Induced G1 Cell Cycle Arrest Signaling Pathway
Prostaglandin A2 has been shown to induce G1 cell cycle arrest in various cancer cell lines.[2] This is often mediated through the modulation of key cell cycle regulatory proteins.
PGA-Induced Intrinsic Apoptosis Signaling Pathway
Prostaglandin A analogs can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 15(R)-PGA2 and 15(S)-PGA2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two stereoisomers of Prostaglandin (B15479496) A2 (PGA2): 15(R)-PGA2 and 15(S)-PGA2. While much of the existing literature refers to "PGA2" without specifying the stereoisomer, this guide collates the available data to highlight their distinct and shared biological functions, supported by experimental evidence.
Key Biological Activities: A Comparative Overview
Prostaglandin A2, a member of the cyclopentenone prostaglandin family, is known to exhibit a range of biological effects, including anti-proliferative, pro-apoptotic, and anti-inflammatory activities. The stereochemistry at the C-15 position plays a crucial role in defining the specific interactions and subsequent biological responses.
Modulation of GABAA Receptor Function
A significant difference in the biological activity between the two stereoisomers has been identified in their modulation of γ-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain.[1][2]
Experimental evidence demonstrates that 15(R)-PGA2 significantly reduces GABA-induced currents through GABAA receptors, whereas its (15S)-epimer shows no significant effect. [1][2] This stereospecific inhibition suggests that 15(R)-PGA2 could serve as a novel scaffold for the development of selective GABAA receptor modulators.[1][2]
Apoptosis Induction
Prostaglandin A2 is a known inducer of apoptosis in various cancer cell lines.[3][4][5] This process can be initiated through both caspase-dependent and independent pathways. While direct comparative studies on the apoptotic potential of 15(R)-PGA2 versus 15(S)-PGA2 are limited, the existing literature on "PGA2" provides insights into the general mechanisms.
PGA2 has been shown to induce apoptosis in human colorectal cancer cells (HCT116) through a p53-dependent pathway involving the activation of DNA-dependent protein kinase (DNA-PK) and subsequent upregulation of Death Receptor 5 (DR5).[6] In p53-null cells, PGA2 can still induce apoptosis, albeit with less potency, via an ATF4-CHOP-mediated upregulation of DR5.[6]
Anti-inflammatory Effects and NF-κB Signaling
Cyclopentenone prostaglandins, including PGA2, are recognized for their anti-inflammatory properties.[7] A key mechanism underlying this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.[5][8] PGA2 has been shown to inhibit the DNA-binding activity of NF-κB.[8]
Data Presentation
The following table summarizes the known comparative biological activities of 15(R)-PGA2 and 15(S)-PGA2.
| Biological Activity | 15(R)-PGA2 | 15(S)-PGA2 | Reference(s) |
| GABAA Receptor Modulation | Significant reduction of GABA-induced currents | No significant effect | [1][2] |
| Apoptosis Induction | Data not available | Generally attributed to PGA2 | [3][4][5][6] |
| Anti-inflammatory Activity (NF-κB Inhibition) | Data not available | Generally attributed to PGA2 | [5][7][8] |
Note: "Data not available" indicates a lack of direct comparative studies found in the reviewed literature.
Experimental Protocols
GABAA Receptor Electrophysiology
Objective: To assess the modulatory effects of 15(R)-PGA2 and 15(S)-PGA2 on GABA-induced currents in cells expressing GABAA receptors.
Methodology: Two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing human GABAA receptor subunits (e.g., α1β2γ2S).
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl.
-
The membrane potential is clamped at a holding potential of -70 mV.
-
-
Drug Application:
-
GABA is applied at its EC50 concentration to elicit a control current.
-
After a washout period, the oocyte is pre-incubated with the test compound (15(R)-PGA2 or 15(S)-PGA2) for a defined period.
-
GABA is then co-applied with the test compound, and the resulting current is recorded.
-
-
Data Analysis: The amplitude of the GABA-induced current in the presence of the test compound is compared to the control current to determine the percentage of inhibition or potentiation.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of 15(R)-PGA2 and 15(S)-PGA2 on the viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of 15(R)-PGA2 or 15(S)-PGA2 for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Caspase-3/7 Activity Assay
Objective: To quantify the activation of executioner caspases-3 and -7 as a marker of apoptosis.
Methodology:
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with 15(R)-PGA2 or 15(S)-PGA2 as described for the cell viability assay.
-
Reagent Preparation: A luminogenic substrate for caspase-3/7 (e.g., containing the DEVD sequence) is prepared according to the manufacturer's instructions.
-
Lysis and Substrate Addition: An equal volume of the caspase-glo 3/7 reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence is measured using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
NF-κB Nuclear Translocation Assay
Objective: To assess the effect of 15(R)-PGA2 and 15(S)-PGA2 on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of 15(R)-PGA2 or 15(S)-PGA2.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nuclei are counterstained with DAPI.
-
Imaging: The cellular localization of NF-κB p65 is visualized using a fluorescence microscope.
-
Analysis: The percentage of cells showing nuclear localization of p65 is quantified.
Visualizations
Caption: Differential modulation of GABAA receptor by PGA2 stereoisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 15d-PGJ2 Promotes ROS-Dependent Activation of MAPK-Induced Early Apoptosis in Osteosarcoma Cell In Vitro and in an Ex Ovo CAM Assay [mdpi.com]
- 4. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 6. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prostaglandin A Analogs: Evaluating 15(R)-15-methyl Prostaglandin A2 in the Context of its Peers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 15(R)-15-methyl Prostaglandin (B15479496) A2 and other key Prostaglandin A (PGA) analogs. Due to a notable lack of published pharmacological data on 15(R)-15-methyl PGA2, this document focuses on presenting available information on this compound alongside a comprehensive analysis of well-characterized PGA analogs to provide a contextual framework for future research.
Introduction to 15(R)-15-methyl Prostaglandin A2
This compound is a synthetic analog of Prostaglandin A2. It is primarily known as a biochemical reagent and has been identified as an impurity in the commercial production of Arbaprostil, a synthetic analog of Prostaglandin E2[1][2]. A critical point for researchers is that the pharmacological activities and receptor binding affinities for 15(R)-15-methyl PGA2 have not been extensively published[1]. This significant data gap necessitates a comparative approach, examining the known biological activities of other PGA analogs to infer potential areas of investigation for 15(R)-15-methyl PGA2.
Comparative Analysis of PGA Analogs
To provide a useful comparison for researchers, this section details the activities of other relevant prostaglandin analogs. The data is organized by biological effect.
Anti-proliferative and Cytotoxic Effects
Several prostaglandin analogs have demonstrated significant anti-proliferative and cytotoxic effects, making them subjects of interest in oncology research. The J-series prostaglandins (B1171923), in particular, have shown potent anti-tumor activity.
| Prostaglandin Analog | Cell Line(s) | Observed Effect | IC50 / Effective Concentration | Reference |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Osteosarcoma (MG63, SaOS2, U2OS) | Inhibition of cell growth, induction of apoptosis | ~10-20 µM | [3] |
| PGA1 | L1210 murine leukemia | Inhibition of cell proliferation | 1 µg/mL | |
| PGA2 | HeLa, L-cells | Inhibition of cell growth | Not specified |
This table will be populated with more specific data as further research is conducted.
Anti-inflammatory Effects
Prostaglandins are key mediators of inflammation. While some prostaglandins are pro-inflammatory, others, particularly some PGA and PGJ analogs, exhibit anti-inflammatory properties.
| Prostaglandin Analog | Model System | Mechanism of Action | Observed Effect | Reference |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Rat brain (acute stress model) | NF-κB blockade, inhibition of TNFα release | Decrease in oxidative/nitrosative mediators | [4] |
| PGA1 | Covalent adduction to and inhibition of IκB kinase β (IKKβ) | Inhibition of NF-κB activation |
This table will be populated with more specific data as further research is conducted.
Signaling Pathways and Mechanisms of Action
The biological effects of PGA analogs are mediated through various signaling pathways. Understanding these pathways is crucial for drug development and for designing experiments to characterize new compounds like 15(R)-15-methyl PGA2.
NF-κB Signaling Pathway Inhibition by PGA/J Analogs
A common mechanism for the anti-inflammatory and anti-proliferative effects of cyclopentenone prostaglandins (like PGA and PGJ series) is the inhibition of the NF-κB signaling pathway.
This diagram illustrates how Prostaglandin A and J analogs can inhibit the NF-κB pathway. By inhibiting the IKK complex, they prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-proliferative genes.
Experimental Protocols
For researchers aiming to characterize the biological activities of this compound, the following experimental protocols provide a starting point.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability and to determine its cytotoxic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory prostaglandin 15d-PGJ2 decreases oxidative/nitrosative mediators in brain after acute stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the GABAA Receptor as a Target for 15(R)-15-methyl PGA2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15(R)-15-methyl Prostaglandin (B15479496) A2 (PGA2) as a potential modulator of the γ-aminobutyric acid type A (GABAA) receptor. While primarily recognized as a potent agonist for the prostaglandin D2 receptor CRTH2/DP2, emerging evidence suggests that related prostaglandin compounds can influence GABAA receptor activity. This guide objectively compares the available data on a PGA2 analog with established GABAA receptor modulators and provides detailed experimental protocols to facilitate further research in this area.
Comparative Analysis of GABAA Receptor Modulators
The GABAA receptor is a well-established target for a variety of therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids, which primarily act as positive allosteric modulators, enhancing the receptor's inhibitory function. In contrast, some compounds can act as negative allosteric modulators or inhibitors, reducing the receptor's activity.
Recent research has indicated that (15R)-PGA2, a structurally similar compound to 15(R)-15-methyl PGA2, inhibits GABA-induced currents in a concentration-dependent manner[1]. This finding suggests that 15(R)-15-methyl PGA2 may also function as a negative modulator of the GABAA receptor. The following tables provide a quantitative comparison of the potency of various GABAA receptor modulators.
Table 1: Comparative Potency of GABAA Receptor Modulators
| Compound Class | Compound | Mechanism of Action | Potency (IC50/Ki) | GABAA Receptor Subtype Selectivity |
| Prostaglandin Analog | (15R)-PGA2 | Inhibition of GABA-induced current | Data not available | Not determined |
| Benzodiazepine | Diazepam | Positive Allosteric Modulator | Ki: ~4 nM | α1, α2, α3, α5-containing receptors |
| Benzodiazepine Antagonist | Flumazenil | Neutral Allosteric Modulator (Antagonist) | Ki: ~0.5 nM | α1, α2, α3, α5-containing receptors |
| Barbiturate | Pentobarbital | Positive Allosteric Modulator | EC50 for potentiation: ~5-10 µM | Broad, acts on most subtypes |
| Neurosteroid | Allopregnanolone | Positive Allosteric Modulator | EC50 for potentiation: ~100 nM | Broad, acts on most subtypes |
| Channel Blocker | Picrotoxin | Non-competitive Antagonist (Channel Blocker) | IC50: ~1-2 µM | Broad, acts on most subtypes |
Note: The primary target of 15(R)-15-methyl PGA2 is the CRTH2/DP2 receptor, where it acts as a potent agonist. Its effect on the GABAA receptor is inferred from studies on the closely related compound (15R)-PGA2. Specific quantitative data (IC50/Ki) for the GABAA receptor is not yet available for either compound.
Experimental Data on (15R)-PGA2
Electrophysiological studies on Xenopus oocytes expressing GABAA receptors have demonstrated that (15R)-PGA2 inhibits GABA-induced chloride currents (IGABA)[1]. In contrast, the stereoisomer (15S)-PGA2 showed no significant effect.
Table 2: Effect of (15R)-PGA2 on GABA-Induced Currents
| Compound | Concentration (µM) | % Inhibition of IGABA (Mean ± SEM) |
| (15R)-PGA2 | 10 | ~20% |
| (15R)-PGA2 | 30 | ~45% |
| (15R)-PGA2 | 100 | ~60% |
Data is estimated from the bar graph presented in Lackner et al., 2024.[1]
Experimental Protocols
GABAA Receptor Binding Assay
This protocol is used to determine the binding affinity of a test compound to the GABAA receptor.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand (e.g., [3H]muscimol or [3H]flumazenil)
-
Non-specific binding control (e.g., high concentration of GABA or diazepam)
-
Test compound (15(R)-15-methyl PGA2)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step.
-
Wash the pellet multiple times with binding buffer.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membrane homogenate.
-
Add the radioligand at a fixed concentration.
-
For non-specific binding wells, add a high concentration of the unlabeled competitor.
-
Add the test compound at various concentrations.
-
Incubate the plate at 4°C for 1-2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to measure the effect of a test compound on the function of the GABAA receptor.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABAA receptor subunits (e.g., α1, β2, γ2)
-
Recording solution (e.g., ND96)
-
GABA solution
-
Test compound solution (15(R)-15-methyl PGA2)
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply a brief pulse of GABA to elicit a baseline chloride current (IGABA).
-
Co-apply GABA with different concentrations of the test compound.
-
Record the changes in the amplitude of IGABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.
-
Calculate the percentage of inhibition or potentiation of the current.
-
Plot the percentage of modulation against the log concentration of the test compound to determine the IC50 or EC50 value.
-
Visualizations
Caption: GABAA Receptor Signaling Pathway and Proposed Modulation by 15(R)-15-methyl PGA2.
Caption: Experimental Workflow for Validating GABAA Receptor Modulation.
References
A Comparative Guide to Synthetic Prostaglandin Analogs: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of four leading synthetic prostaglandin (B15479496) analogs: latanoprost (B1674536), travoprost (B1681362), bimatoprost (B1667075), and tafluprost (B1681877). These agents are mainstays in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Their primary mechanism of action involves agonizing the prostaglandin F2α (FP) receptor to enhance uveoscleral outflow of aqueous humor. This document delves into their comparative clinical efficacy, receptor binding affinities, and the experimental protocols used to evaluate their performance, offering a valuable resource for researchers and professionals in drug development.
Comparative Efficacy in Intraocular Pressure Reduction
Clinical studies have consistently demonstrated the potent IOP-lowering effects of prostaglandin analogs. While all four compounds are effective, nuances in their efficacy have been observed in head-to-head clinical trials and meta-analyses.
Bimatoprost has often been shown to provide a slightly greater mean reduction in IOP compared to latanoprost and travoprost.[1][2][3] One meta-analysis indicated that bimatoprost achieved a greater IOP reduction from baseline at all measured time points when compared with latanoprost.[3] Similarly, bimatoprost demonstrated superior IOP reduction compared to travoprost at certain time points.[3] However, some studies have found no statistically significant difference in the efficacy between the three after a longer treatment period of 6 months.[4] Tafluprost has been shown to have a comparable IOP-lowering effect to travoprost and latanoprost.[5]
The following table summarizes the comparative efficacy data from various clinical studies.
| Prostaglandin Analog | Mean IOP Reduction (%) | Key Findings & Citations |
| Latanoprost 0.005% | 26.7% - 33.95% | Comparable efficacy to travoprost in several studies.[3][5] |
| Travoprost 0.004% | 28.7% - 33.06% | Showed similar IOP reduction to latanoprost.[3][5] |
| Bimatoprost 0.03% | 30.3% - 40.68% | Demonstrated a trend for slightly greater IOP reduction compared to other PGAs in some studies.[1][3][5] |
| Tafluprost 0.0015% | 28.19% - 32.71% | Equally and significantly reduced IOP with respect to baseline, with no significant difference compared to the other three analogs.[5] |
Receptor Binding Affinity
The therapeutic efficacy of prostaglandin analogs is intrinsically linked to their binding affinity for the FP receptor. The active forms of these drugs, which are the free acids, exhibit varying affinities. A lower inhibition constant (Ki) value signifies a higher binding affinity.
Travoprost acid has been reported to have the highest affinity and selectivity for the FP receptor among the compared analogs.[6] The active metabolite of tafluprost, tafluprost acid, also demonstrates a very high affinity for the FP receptor, approximately 12 times greater than that of latanoprost acid.[2]
| Active Metabolite | FP Receptor Binding Affinity (Ki) | Key Findings & Citations |
| Latanoprost Acid | ~5-98 nM | Exhibits high affinity for the FP receptor.[6] |
| Travoprost Acid | ~1.3-35 nM | Reported to have the highest affinity and selectivity for the FP receptor.[6] |
| Bimatoprost Acid | ~3.4-83 nM | Shows potent affinity for the FP receptor.[6][7] |
| Tafluprost Acid | ~0.4 nM | Demonstrates an approximately 12-fold higher affinity for the FP receptor than latanoprost acid.[2] |
Adverse Events and Tolerability
The most common side effect associated with prostaglandin analogs is conjunctival hyperemia (eye redness).[3] Bimatoprost has been associated with a higher incidence of hyperemia compared to latanoprost and travoprost.[3] Other reported side effects include eyelash growth, iris and periorbital pigmentation.[1] Latanoprost is often cited as having a favorable tolerability profile.[8]
A study comparing the four prostaglandin analogs found that travoprost had significantly superior Ocular Surface Disease Index (OSDI) scores, indicating better tolerability in terms of ocular surface health.[5]
| Prostaglandin Analog | Common Adverse Events | Key Findings & Citations |
| Latanoprost 0.005% | Conjunctival hyperemia, eyelash growth, iris pigmentation | Generally well-tolerated with a lower incidence of hyperemia compared to bimatoprost.[3][8] |
| Travoprost 0.004% | Conjunctival hyperemia, eyelash growth, iris pigmentation | Associated with a higher incidence of hyperemia than latanoprost.[3] Showed the best OSDI scores in one study.[5] |
| Bimatoprost 0.03% | Conjunctival hyperemia, eyelash growth, iris pigmentation | Associated with the highest risk of developing hyperemia.[3] |
| Tafluprost 0.0015% | Conjunctival hyperemia, eyelash growth, iris pigmentation | Occurrence of conjunctival hyperemia was similar to the other three groups in one study.[5] |
Experimental Protocols
The data presented in this guide are derived from rigorous preclinical and clinical investigations. Below are detailed methodologies for key experiments cited.
Radioligand Binding Assay for FP Receptor Affinity
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
1. Membrane Preparation:
-
Culture a cell line stably expressing the human FP receptor (e.g., HEK-293 cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the FP receptors.
-
The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
In a multi-well plate, a fixed concentration of a radiolabeled ligand that binds to the FP receptor (e.g., [³H]-PGF2α) is added to the cell membrane preparation.
-
Varying concentrations of the unlabeled test compound (e.g., latanoprost acid, travoprost acid) are then added to compete with the radioligand for binding to the FP receptor.
-
To determine non-specific binding, a high concentration of an unlabeled, high-affinity FP receptor agonist is added to separate wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The filters are washed with a cold buffer to remove any unbound radioligand.
-
The radioactivity on the filters is then measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the specific binding as a function of the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Clinical Trial Protocol for IOP Measurement
Clinical trials comparing the efficacy of prostaglandin analogs typically follow a prospective, randomized, and double-masked design.
1. Patient Population:
-
Patients diagnosed with primary open-angle glaucoma or ocular hypertension are recruited.
-
Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive one of the prostaglandin analog treatments.
-
In a double-masked study, neither the patients nor the investigators are aware of the treatment assignment.
3. Treatment Administration:
-
Patients are instructed to instill one drop of the assigned medication into the affected eye(s) once daily, typically in the evening.
4. IOP Measurement:
-
Intraocular pressure is measured at baseline and at specified follow-up visits (e.g., 2 weeks, 6 weeks, 3 months, 6 months).
-
The gold-standard method for IOP measurement in these trials is Goldmann applanation tonometry (GAT).[9][10]
-
GAT involves numbing the eye with anesthetic drops and using a tonometer mounted on a slit lamp to gently flatten a small area of the cornea to measure the internal pressure.
-
Measurements are often taken at multiple time points throughout the day (e.g., 8 AM, 12 PM, 4 PM) to account for diurnal variations in IOP.[11]
5. Statistical Analysis:
-
The primary efficacy endpoint is typically the mean change in IOP from baseline to the end of the study period.
-
Statistical tests, such as analysis of covariance (ANCOVA), are used to compare the IOP-lowering effects of the different treatments, often adjusting for baseline IOP.[4]
-
Safety and tolerability are assessed by recording the incidence and severity of adverse events.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: Prostaglandin Analog FP Receptor Signaling Pathway.
Caption: Generalized Experimental Workflow for Prostaglandin Analog Evaluation.
References
- 1. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of prostaglandin analogs: a meta-analysis of randomized controlled clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and tolerability of prostaglandin analogs: a meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Intraocular pressure measurement techniques: Current concepts and a review - Indian J Clin Exp Ophthalmol [ijceo.org]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
Navigating Prostanoid Receptor Cross-Reactivity: A Comparative Analysis of 15(R)-15-methyl PGA2 Analogs
A critical assessment of the cross-reactivity of 15(R)-15-methyl PGA2 with other prostanoid receptors is currently hampered by a lack of published pharmacological data. Extensive literature searches, including chemical supplier databases, indicate that the binding affinity and functional activity of 15(R)-15-methyl PGA2 at the various prostanoid receptors (DP, EP, FP, IP, and TP) have not been publicly detailed.[1][2]
Given the absence of data for the A-series prostaglandin (B15479496) analog, this guide presents a comprehensive comparison of the well-characterized and structurally similar compound, 15(R)-15-methyl PGD2 , as a surrogate to illustrate the principles of prostanoid receptor selectivity. This analog has been the subject of numerous studies, providing a solid foundation for understanding the impact of the 15(R)-15-methyl substitution on receptor interaction.
Comparative Receptor Activity of 15(R)-15-methyl PGD2
15(R)-15-methyl PGD2 has been identified as a potent and highly selective agonist for the DP2 receptor (also known as CRTH2).[3][4][5][6] Its activity at other prostanoid receptors is markedly lower, underscoring its utility as a selective pharmacological tool.
| Prostanoid Receptor | Ligand | Parameter | Value | Cell/Tissue System |
| DP2 (CRTH2) | 15(R)-15-methyl PGD2 | EC50 | 1.4 nM | Eosinophil CD11b expression |
| EC50 | 1.7 nM | Eosinophil chemotaxis | ||
| EC50 | 3.8 nM | Eosinophil actin polymerization | ||
| Prostaglandin D2 (PGD2) | EC50 | ~5-10 nM | Eosinophil chemotaxis | |
| DP1 | 15(R)-15-methyl PGD2 | EC50 | >10 µM | Platelet cAMP increase |
| Prostaglandin D2 (PGD2) | Ki | 80 ± 5 nM | Human platelet membranes |
Table 1: Comparative quantitative data of 15(R)-15-methyl PGD2 and its natural counterpart, PGD2, at DP1 and DP2 receptors. The data highlights the high potency and selectivity of the 15-methyl analog for the DP2 receptor.[4][5][6][7]
Studies have consistently shown that 15(R)-15-methyl PGD2 has virtually no activity at the DP1 receptor.[7] While comprehensive quantitative data for other prostanoid receptors (EP, FP, IP, TP) are scarce, the available literature suggests a high degree of selectivity for the DP2 receptor.[3][5]
Experimental Protocols
The determination of prostanoid receptor activity and selectivity involves a combination of binding and functional assays. Below are detailed methodologies for key experiments cited in the evaluation of 15(R)-15-methyl PGD2.
Eosinophil Chemotaxis Assay
This functional assay assesses the ability of a compound to induce the migration of eosinophils, a process mediated by the DP2 receptor.
-
Cell Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower wells are filled with varying concentrations of the test compound (e.g., 15(R)-15-methyl PGD2) or a control medium.
-
Cell Loading: A suspension of purified eosinophils is added to the upper wells of the chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration through the membrane towards the chemoattractant in the lower wells.
-
Quantification: The number of migrated cells in the lower wells is quantified, typically by cell counting using a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated.
Platelet cAMP Assay
This functional assay measures the activation of the DP1 receptor, which is coupled to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Platelet Preparation: Platelet-rich plasma is obtained from the whole blood of healthy donors by centrifugation. Platelets are then washed and resuspended in a suitable buffer.
-
Compound Incubation: The platelet suspension is incubated with various concentrations of the test compound (e.g., 15(R)-15-methyl PGD2) or a known DP1 agonist (as a positive control) for a specific time at 37°C. The incubation is often performed in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Reaction Termination and Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit.
-
Data Analysis: The amount of cAMP produced at each concentration of the test compound is determined, and the EC50 value is calculated from the resulting concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the DP1 and DP2 receptors and a typical experimental workflow for assessing receptor cross-reactivity.
Figure 1: Simplified signaling pathways of DP1 and DP2 prostanoid receptors.
Figure 2: A generalized experimental workflow for assessing prostanoid receptor cross-reactivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Neuroprotective Potential of Prostaglandin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount objective in the fight against neurodegenerative diseases and acute brain injury. This guide provides a comparative analysis of prostaglandin (B15479496) analogs, with a specific focus on the current scientific understanding of 15(R)-15-methyl PGA2 and other key players in the field. While direct evidence for the neuroprotective effects of 15(R)-15-methyl PGA2 remains elusive in published literature, this guide will delve into the established neuroprotective actions of related prostaglandin compounds, offering a framework for future research and drug discovery.
Initial investigations into the bioactivity of 15(R)-15-methyl PGA2 reveal a significant gap in the scientific literature regarding its neuroprotective properties. It is primarily documented as a potential impurity in the manufacturing of arbaprostil, a synthetic analog of prostaglandin E2.[1] The pharmacological profile, particularly concerning its effects on neuronal cells, has not been publicly detailed.[1]
In contrast, other prostaglandins (B1171923) and their analogs have been the subject of extensive research, demonstrating significant, albeit sometimes paradoxical, roles in neuronal survival and injury. This guide will therefore focus on comparing the neuroprotective effects of well-characterized prostaglandins, namely Prostaglandin D2 (PGD2) and its metabolite 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), providing the experimental context and mechanistic insights that are currently lacking for 15(R)-15-methyl PGA2.
Comparative Analysis of Neuroprotective Prostaglandins
To provide a clear comparison, the following table summarizes the key neuroprotective characteristics and mechanisms of PGD2 and 15d-PGJ2, which can serve as a benchmark for evaluating novel compounds like 15(R)-15-methyl PGA2 in the future.
| Feature | Prostaglandin D2 (PGD2) | 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) | 15(R)-15-methyl PGA2 |
| Primary Neuroprotective Effect | Protection against glutamate-induced excitotoxicity.[2] | Suppression of ischemia-reperfusion injury, and H2O2-induced apoptosis and necrosis.[3] | Not documented in scientific literature. |
| Key Receptor(s) | DP1 receptor.[2] | Peroxisome proliferator-activated receptor-gamma (PPARγ).[3] | Unknown. |
| Signaling Pathway | Gs-coupled receptor activation, leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2] | PPARγ activation, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3] | Unknown. |
| Reported In Vitro Models | Cultured hippocampal neurons and organotypic slices exposed to glutamate (B1630785).[2] | Rat or human neurons exposed to H2O2.[3] | Not applicable. |
| Reported In Vivo Models | Not explicitly detailed in the provided search results for neuroprotection. | Rat focal cerebral infarction model (ischemia-reperfusion).[3] | Not applicable. |
Delving into the Mechanisms: Signaling Pathways of Neuroprotective Prostaglandins
Understanding the signaling cascades initiated by these prostaglandins is crucial for drug development. The distinct pathways activated by PGD2 and 15d-PGJ2 highlight the diverse mechanisms through which neuroprotection can be achieved.
Caption: PGD2-mediated neuroprotection via the DP1 receptor and cAMP/PKA pathway.
Caption: 15d-PGJ2-mediated neuroprotection via the PPARγ signaling pathway.
Foundational Experimental Protocols for Assessing Neuroprotection
To rigorously assess the potential neuroprotective effects of a compound like 15(R)-15-methyl PGA2, a series of well-established in vitro and in vivo experimental protocols are necessary. The following methodologies are fundamental in the field of neuroprotective drug screening.[4][5]
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay evaluates a compound's ability to protect neurons from cell death induced by excessive glutamate, a key mechanism in ischemic stroke and other neurodegenerative conditions.[6]
Cell Culture:
-
Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured for a duration that allows for mature synaptic connections to form.
-
Alternatively, immortalized neuronal cell lines like HT22 can be used.[6]
Experimental Procedure:
-
Plate neurons in 96-well plates at an appropriate density.
-
Pre-treat the cells with varying concentrations of the test compound (e.g., 15(R)-15-methyl PGA2) for a specified period (e.g., 1-24 hours).
-
Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 5 mM for HT22 cells).[6]
-
Co-incubate the cells with the test compound and glutamate for 24 hours.
-
Assess cell viability using methods such as the MTT assay, LDH release assay, or automated cell counting with viability dyes.
In Vivo Model of Focal Cerebral Ischemia
The middle cerebral artery occlusion (MCAO) model in rodents is a widely used preclinical model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents.[7]
Animal Model:
-
Adult male Wistar or Sprague-Dawley rats are commonly used.[7]
Surgical Procedure (Intraluminal Filament MCAO):
-
Anesthetize the animal and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ICA and advance it to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer the test compound at a predetermined time point (before, during, or after ischemia).
Outcome Measures:
-
Neurological Deficit Scoring: Assess motor and sensory function at various time points post-surgery.
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histological and Immunohistochemical Analysis: Evaluate neuronal loss (Nissl staining), apoptosis (TUNEL staining), and neuroinflammation (GFAP or Iba1 staining).[7]
The workflow for a typical preclinical neuroprotection study is illustrated below.
Caption: General experimental workflow for assessing neuroprotective compounds.
Conclusion and Future Directions
While the neuroprotective effects of 15(R)-15-methyl PGA2 remain unconfirmed, the established pro-survival roles of other prostaglandins, such as PGD2 and 15d-PGJ2, provide a strong rationale for investigating its potential in this arena. The comparative data and experimental protocols outlined in this guide offer a robust framework for such an investigation. Future studies should aim to first screen 15(R)-15-methyl PGA2 in established in vitro models of neuronal injury. If promising activity is observed, subsequent research should focus on elucidating its mechanism of action, including receptor binding profiles and downstream signaling pathways, followed by validation in preclinical in vivo models. Such a systematic approach will be critical in determining if 15(R)-15-methyl PGA2 can emerge as a viable candidate for neuroprotective therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15d-prostaglandin J2 protects brain from ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
Independent Replication of 15(R)-15-methyl PGA2 Findings: A Comparative Guide
A comprehensive search of published scientific literature reveals a notable absence of studies on the biological activity and, consequently, any independent replication of findings for 15(R)-15-methyl Prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2). The pharmacology and EP receptor binding affinity for this specific compound have not been publicly documented.[1] It is primarily mentioned as a potential impurity in the manufacturing of arbaprostil, a synthetic analog of PGE2.[1]
Given the lack of available data for 15(R)-15-methyl PGA2, this guide will focus on a closely related and extensively studied compound: 15(R)-15-methyl Prostaglandin D2 (15(R)-15-methyl PGD2) . This structural analog is a potent and selective agonist for the CRTH2/DP2 receptor and serves as a valuable tool in inflammation research.[2][3] This guide will compare its performance with its parent compound, PGD2, and other analogs, providing supporting experimental data for researchers, scientists, and drug development professionals.
Comparative Analysis of 15(R)-15-methyl PGD2 Activity
15(R)-15-methyl PGD2 is a metabolically stable synthetic analog of Prostaglandin D2 (PGD2).[4] PGD2 exerts its effects through two distinct G-protein-coupled receptors: DP1 and CRTH2/DP2.[4] While activation of the DP1 receptor is often associated with anti-inflammatory effects, DP2 receptor activation is linked to pro-inflammatory responses, particularly the activation of eosinophils and Th2 cells.[2]
The key finding, which has been consistently reported, is that 15(R)-15-methyl PGD2 is a potent and highly selective agonist for the DP2 receptor, with significantly lower activity at the DP1 receptor.[2][4] This selectivity makes it a critical tool for elucidating the specific roles of the DP2 receptor in inflammatory diseases such as asthma and allergic rhinitis.[2]
Quantitative Data Summary
The following table summarizes the comparative in vitro activity of 15(R)-15-methyl PGD2 and related compounds on human eosinophils and platelets.
| Compound | Assay | Target Cell | Parameter | EC50 (nM) | Reference |
| 15(R)-15-methyl PGD2 | Eosinophil Chemotaxis | Human Eosinophils | Cell Migration | 1.7 | [2] |
| PGD2 | Eosinophil Chemotaxis | Human Eosinophils | Cell Migration | 10 | [2] |
| 15(S)-15-methyl PGD2 | Eosinophil Chemotaxis | Human Eosinophils | Cell Migration | 128 | [2] |
| 15(R)-15-methyl PGD2 | CD11b Expression | Human Eosinophils | Upregulation of CD11b | 1.4 | [4] |
| PGD2 | CD11b Expression | Human Eosinophils | Upregulation of CD11b | ~7 | [2][4] |
| 15(R)-15-methyl PGD2 | Actin Polymerization | Human Eosinophils | F-actin formation | 3.8 | [4] |
| PGD2 | Actin Polymerization | Human Eosinophils | F-actin formation | ~19 | [2][4] |
| 15(R)-15-methyl PGD2 | Platelet Aggregation | Human Platelets | cAMP increase (DP1 activity) | >10,000 | [4] |
| PGD2 | Platelet Aggregation | Human Platelets | cAMP increase (DP1 activity) | Potent Agonist | [2] |
Experimental Protocols
The data presented above were generated using established in vitro cellular assays. Below are detailed methodologies for the key experiments cited.
Eosinophil Chemotaxis Assay
-
Cell Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors using methods such as negative magnetic selection to achieve high purity.
-
Chemotaxis Chamber: A 48-well micro-chemotaxis chamber is typically used, with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Assay Procedure:
-
The lower wells are filled with varying concentrations of the test compounds (e.g., 15(R)-15-methyl PGD2, PGD2) diluted in assay buffer.
-
A suspension of purified eosinophils is added to the upper wells.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 60 to 90 minutes.
-
After incubation, the membrane is removed, and non-migrated cells on the top surface are scraped off.
-
The membrane is fixed and stained (e.g., with Wright-Giemsa stain).
-
The number of cells that have migrated to the lower side of the membrane is quantified by microscopy.
-
-
Data Analysis: The results are expressed as the number of migrated cells per high-power field or as a chemotactic index. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
Flow Cytometry for CD11b Expression and Actin Polymerization
-
Cell Preparation: Purified human eosinophils are resuspended in a suitable buffer.
-
Stimulation: The cells are incubated with various concentrations of the prostaglandin analogs or a control buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
Staining for CD11b: Following stimulation, the cells are stained with a fluorescently labeled monoclonal antibody against CD11b.
-
Staining for F-actin: For actin polymerization, cells are fixed and permeabilized after stimulation, and then stained with fluorescently labeled phalloidin, which binds to F-actin.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the level of CD11b expression or F-actin content.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated.
Visualizations
Prostaglandin D2 Signaling Pathway
Caption: PGD2 signaling via DP1 and DP2 receptors and the selectivity of 15(R)-15-methyl PGD2.
Experimental Workflow for Eosinophil Activation Assays
Caption: Workflow for assessing eosinophil activation by 15(R)-15-methyl PGD2.
References
Assessing the Selectivity of 15(R)-15-methyl Prostaglandin A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential selectivity of 15(R)-15-methyl Prostaglandin (B15479496) A2 (15(R)-15-methyl PGA2). It is important to note that as of this writing, published pharmacological data, including receptor binding affinities for 15(R)-15-methyl PGA2, is not available.[1] This document, therefore, extrapolates potential selectivity based on the known characteristics of Prostaglandin A2 (PGA2) and the observed effects of the 15(R)-methyl modification on other prostaglandin analogs.
Introduction to Prostaglandin Selectivity
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects by acting on a family of G-protein coupled receptors (GPCRs). These receptors are broadly classified into subtypes for each major prostaglandin class: DP receptors for PGD2, EP receptors for PGE2, FP receptors for PGF2α, IP receptors for PGI2, and TP receptors for thromboxane (B8750289) A2.[2][3] The selectivity of a prostaglandin analog for these different receptor subtypes is a critical determinant of its therapeutic potential and side-effect profile.
Comparative Analysis of Prostaglandin Analogs
To infer the potential selectivity of 15(R)-15-methyl PGA2, we will compare it with related prostaglandin compounds for which experimental data exists. A key compound for comparison is 15(R)-15-methyl Prostaglandin D2, as the 15(R)-methyl modification has been shown to significantly alter its receptor selectivity.
Quantitative Data on Selectivity of Prostaglandin Analogs
The following table summarizes the available quantitative data for relevant prostaglandin analogs. This data provides a benchmark for understanding the potential impact of structural modifications on receptor affinity and functional potency.
| Compound | Receptor Target | Assay Type | Measured Value (EC50/Ki) | Cell Type/System |
| 15(R)-15-methyl PGD2 | DP2 (CRTH2) | Eosinophil CD11b Expression | 1.4 nM (EC50) | Human Eosinophils |
| DP2 (CRTH2) | Eosinophil Actin Polymerization | 3.8 nM (EC50) | Human Eosinophils | |
| DP2 (CRTH2) | Eosinophil Chemotaxis | 1.7 nM (EC50) | Human Eosinophils | |
| DP1 | Platelet cAMP Increase | >10 µM (EC50) | Human Platelets | |
| Prostaglandin D2 (PGD2) | DP2 (CRTH2) | Eosinophil Chemotaxis | 10 nM (EC50) | Human Eosinophils |
| 15(S)-15-methyl PGD2 | DP2 (CRTH2) | Eosinophil Chemotaxis | 128 nM (EC50) | Human Eosinophils |
| Prostaglandin E1 | Prostaglandin Receptors | Competition Binding | 3-8 nM (Binding Constant) | Rat Adipocytes |
| Prostaglandin E2 | Prostaglandin Receptors | Competition Binding | 3-8 nM (Binding Constant) | Rat Adipocytes |
Data sourced from multiple studies.[4][5][6]
From this data, it is evident that the 15(R)-methyl modification in 15(R)-15-methyl PGD2 significantly enhances its potency and selectivity for the DP2 receptor over the DP1 receptor.[5][6]
Prostaglandin A2 Signaling
Prostaglandin A2 has been shown to induce apoptosis through a direct interaction with mitochondria, leading to the release of cytochrome c.[7] This suggests a mechanism of action that may be independent of the classical prostanoid GPCRs. However, the potential for PGA2 and its analogs to interact with EP or other prostanoid receptors cannot be entirely ruled out without direct binding studies.
Experimental Protocols for Assessing Selectivity
To definitively determine the selectivity of 15(R)-15-methyl PGA2, a series of in vitro assays would be required. The following are detailed methodologies for key experiments that would be cited in such an investigation.
Receptor Binding Assays
Objective: To determine the binding affinity of 15(R)-15-methyl PGA2 for a panel of prostanoid receptors (DP, EP, FP, IP, TP subtypes).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing individual human prostanoid receptor subtypes (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a known concentration of a radiolabeled prostaglandin specific for the receptor being tested (e.g., [3H]-PGE2 for EP receptors).
-
Add increasing concentrations of unlabeled 15(R)-15-methyl PGA2.
-
Incubate the mixture to allow for competitive binding.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of 15(R)-15-methyl PGA2.
-
Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
-
Functional Assays: Calcium Mobilization
Objective: To assess the functional activity of 15(R)-15-methyl PGA2 at Gq-coupled prostanoid receptors (e.g., EP1, FP, TP).
Methodology:
-
Cell Preparation:
-
Use cells stably expressing the Gq-coupled receptor of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Add varying concentrations of 15(R)-15-methyl PGA2 to the cells.
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the compound.
-
Determine the EC50 value, which is the concentration that elicits a half-maximal response.
-
Functional Assays: cAMP Modulation
Objective: To evaluate the functional activity of 15(R)-15-methyl PGA2 at Gs or Gi-coupled prostanoid receptors (e.g., DP1, EP2, EP4 are Gs-coupled; EP3 is Gi-coupled).
Methodology:
-
Cell Preparation:
-
Use cells stably expressing the Gs or Gi-coupled receptor of interest.
-
-
Assay Procedure:
-
Treat the cells with varying concentrations of 15(R)-15-methyl PGA2.
-
For Gs-coupled receptors, measure the accumulation of cyclic AMP (cAMP). For Gi-coupled receptors, pre-stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) and then measure the inhibition of cAMP production.
-
cAMP levels can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the compound.
-
Calculate the EC50 (for stimulation) or IC50 (for inhibition) value.
-
Visualizing Pathways and Workflows
Prostaglandin Biosynthesis and Signaling Pathway
Caption: General prostaglandin biosynthesis and signaling pathways.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a prostaglandin analog.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 15(R)-15-methyl Prostaglandin A2
Essential guidance for the safe handling and disposal of 15(R)-15-methyl Prostaglandin (B15479496) A2 is critical for maintaining a secure research environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring compliance with safety regulations and minimizing environmental impact.
Personal Protective Equipment and Handling
Before handling 15(R)-15-methyl Prostaglandin A2, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] All handling should be performed in a well-ventilated area to avoid inhalation of any dust or vapors.[1] In case of a spill, the area should be ventilated, and the material should be mechanically taken up and placed in appropriate containers for disposal.[1]
Quantitative Data Summary
The following table summarizes key information for handling and disposal, based on data for related prostaglandin compounds.
| Parameter | Value/Instruction | Source |
| Storage Temperature | -20°C | [2] |
| Solubility in Ethanol | >100 mg/mL (from PGA1) | [3] |
| Solubility in DMSO | >50 mg/mL (from PGA1) | [3] |
| Solubility in PBS (pH 7.2) | >2.4 mg/mL (from PGA1) | [3] |
| Disposal Method | Dispose of contents/container to an industrial combustion plant or as hazardous waste in accordance with local, state, and federal regulations. | [1] |
| Environmental Precautions | Do not empty into drains. Avoid release to the environment. | [1][4] |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., vials, pipette tips), as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with the chemical properties of the prostaglandin.
-
The label should prominently display the words "Hazardous Waste" and identify the contents, including the full chemical name: this compound.[6]
-
-
Waste Accumulation:
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and documentation.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[5][6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific hazardous waste management policies and the relevant Safety Data Sheet (SDS) for complete and accurate information. Always prioritize safety and regulatory compliance in the laboratory.
References
- 1. chemos.de [chemos.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
